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  • Product: 1,1-Dibromo-2-chloropropane
  • CAS: 55162-35-1

Core Science & Biosynthesis

Foundational

mechanism of formation of 1,1-dibromo-2-chloropropane

Mechanism of Formation of 1,1-Dibromo-2-chloropropane: A Comprehensive Synthetic and Mechanistic Guide Executive Summary 1,1-Dibromo-2-chloropropane (CAS: 55162-35-1) is a dense, polyhalogenated aliphatic compound utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Formation of 1,1-Dibromo-2-chloropropane: A Comprehensive Synthetic and Mechanistic Guide

Executive Summary

1,1-Dibromo-2-chloropropane (CAS: 55162-35-1) is a dense, polyhalogenated aliphatic compound utilized as a highly specialized intermediate in complex organic synthesis and pharmaceutical development[1]. Due to the differential reactivity of its geminal dibromide and secondary chloride moieties, it serves as a versatile electrophilic scaffold for sequential cross-coupling or nucleophilic substitution reactions. Synthesizing this molecule requires strict regiocontrol to ensure the correct placement of the halogens. This technical guide details a robust, field-proven, two-phase synthetic strategy: the controlled alpha-chlorination of propanal, followed by the geminal dibromination of the resulting intermediate.

Phase 1: Enol-Mediated Alpha-Chlorination

Mechanistic Causality

The first phase of the synthesis involves the selective halogenation of propanal at the alpha-carbon. This reaction requires an acid catalyst (such as HCl or a quaternary ammonium salt) to promote the tautomerization of propanal into its enol form[2]. The enol is significantly more nucleophilic than the neutral aldehyde. When chlorine gas is introduced, the electron-rich pi-bond of the enol attacks the halogen, forming a transient chloronium intermediate[2]. Subsequent deprotonation yields 2-chloropropanal. Maintaining a strictly controlled temperature (10–15 °C) is critical; elevated temperatures lower the activation energy for secondary enolization, leading to poly-chlorinated byproducts (e.g., 2,2-dichloropropanal)[2].

G A Propanal C Enol Intermediate A->C Enolization B Acid Catalyst B->C H+ Catalysis E Chloronium Int. C->E Nucleophilic Attack D Cl2 Gas D->E Cl+ Transfer F 2-Chloropropanal E->F -H+

Enol-mediated alpha-chlorination pathway of propanal.

Protocol 1: Synthesis of 2-Chloropropanal

Self-Validating System: This protocol relies on stoichiometric bottlenecking to prevent over-reaction.

  • System Preparation: Equip a 250 mL four-neck flask with a mechanical stirrer, thermometer, and gas dispersion tube. Purge the system with dry nitrogen ( N2​ ) for 15 minutes to displace atmospheric oxygen, mitigating the risk of radical-mediated side reactions[2].

  • Solvent & Catalyst Loading: Charge the flask with 100 mL of anhydrous dichloromethane (DCM) and 0.05 equivalents of a quaternary ammonium salt (e.g., tetramethylammonium chloride) or 36.5% HCl[2]. Causality: DCM is selected because its lack of enolizable protons renders it completely inert to chlorine gas, while providing excellent solubility for polar intermediates.

  • Halogen Introduction: Cool the reactor to 10–15 °C using a recirculating chiller. Begin bubbling Cl2​ gas through the dispersion tube at a controlled rate[2].

  • Substrate Addition: Add 1.0 equivalent of propanal dropwise over 2 hours. Causality: Slow addition ensures the aldehyde is the limiting reagent in solution, preventing localized heating and suppressing over-chlorination[2].

  • Reaction Maturation: Post-addition, continue Cl2​ flow for 1 hour. Subsequently, halt the chlorine and purge the system with N2​ for 30 minutes to safely expel unreacted halogen[2].

  • Isolation: Subject the crude mixture to fractional distillation under reduced pressure. Collect the fraction boiling at 60–62 °C (at 185 mmHg) to isolate 2-chloropropanal[2].

Quality Control & Validation Checkpoint: Analyze the distillate via 1H NMR ( CDCl3​ ). A successful reaction is confirmed by a distinct doublet at ~1.6 ppm (methyl protons) and a multiplet at ~4.3 ppm (alpha-proton), coupled with the disappearance of the raw propanal triplet.

Table 1: Reaction Parameters for Alpha-Chlorination

ParameterValue / SpecificationMechanistic Rationale
Precursor Propanal (1.0 eq)Enolizable substrate for electrophilic attack.
Halogen Source Cl2​ gas (1.1 eq)Provides Cl+ equivalent upon heterolytic cleavage.
Catalyst HCl or Me4​N+Cl− (0.05 eq)Lowers activation energy for enol tautomerization.
Solvent Dichloromethane (DCM)Aprotic, non-enolizable, stabilizes polar intermediates.
Temperature 10–15 °CSuppresses radical pathways and over-chlorination.

Phase 2: Phosphorus(V) Bromide-Mediated Geminal Dibromination

Mechanistic Causality

Converting the aldehyde to a gem-dibromide requires a highly reactive electrophilic brominating agent. Phosphorus pentabromide ( PBr5​ ) is ideal for this transformation[3]. In the solid state and in non-polar solvents, PBr5​ exists as an ionic pair, [PBr4​]+Br− [3]. The highly electrophilic [PBr4​]+ cation coordinates with the carbonyl oxygen of 2-chloropropanal, dramatically increasing the electrophilicity of the carbonyl carbon. A bromide ion then attacks this carbon, forming a tetrahedral intermediate. A secondary SN​2 -like displacement by another bromide ion ejects phosphoryl bromide ( POBr3​ ), yielding 1,1-dibromo-2-chloropropane[3]. The formation of the extremely strong P=O bond in POBr3​ provides the primary thermodynamic driving force for this reaction[3].

G A 2-Chloropropanal C Oxonium Intermediate A->C O attacks P B PBr5 ([PBr4]+ Br-) B->C [PBr4]+ donor D Tetrahedral Intermediate C->D Br- attacks C E 1,1-Dibromo-2-chloropropane D->E SN2 by 2nd Br- F POBr3 Byproduct D->F Leaving Group

Phosphorus(V) bromide-mediated geminal dibromination mechanism.

Protocol 2: Synthesis of 1,1-Dibromo-2-chloropropane

Self-Validating System: This protocol utilizes a phase-partitioning quench to isolate the product from highly reactive byproducts.

  • Reagent Preparation: In a rigorously dried, argon-flushed round-bottom flask, suspend 1.05 equivalents of phosphorus pentabromide ( PBr5​ ) in anhydrous DCM. Causality: PBr5​ is highly moisture-sensitive and will prematurely hydrolyze to POBr3​ and HBr if exposed to ambient humidity, destroying the reagent's electrophilicity[3].

  • Substrate Addition: Cool the suspension to 0 °C. Add 1.0 equivalent of the isolated 2-chloropropanal dropwise. The reaction is initially exothermic due to the rapid formation of the oxonium intermediate[3].

  • Thermal Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4–6 hours. The solid PBr5​ will gradually dissolve as it converts into the liquid POBr3​ byproduct[3].

  • Quenching: Carefully pour the reaction mixture over crushed ice. Causality: This highly exothermic quench hydrolyzes the POBr3​ into water-soluble phosphoric and hydrobromic acids, safely partitioning them into the aqueous layer away from the halogenated product[3].

  • Extraction & Purification: Separate the organic DCM layer. Wash sequentially with saturated NaHCO3​ (to neutralize residual acid) and brine. Dry over anhydrous MgSO4​ , concentrate in vacuo, and purify via vacuum distillation to yield 1,1-dibromo-2-chloropropane.

Quality Control & Validation Checkpoint: Perform GC-MS analysis. The target compound ( C3​H5​Br2​Cl ) will exhibit a unique molecular ion isotopic cluster at m/z ~234, 236, 238, and 240 (approximate ratio 3:7:5:1), confirming the incorporation of one chlorine and two bromine atoms without over-halogenation[1].

Table 2: Reaction Parameters for Geminal Dibromination

ParameterValue / SpecificationMechanistic Rationale
Precursor 2-Chloropropanal (1.0 eq)Alpha-halogenated substrate.
Brominating Agent PBr5​ (1.05 eq)Generates [PBr4​]+ electrophile and nucleophilic Br− .
Solvent Anhydrous DCMPrevents premature hydrolysis of moisture-sensitive PBr5​ .
Temperature 0 °C 25 °CControls initial oxonium formation exotherm.
Quench Crushed IceSafely hydrolyzes highly reactive POBr3​ byproduct.

References

  • [1] National Center for Biotechnology Information. "1,1-Dibromo-2-chloropropane | C3H5Br2Cl | CID 41341". PubChem. 1

  • [2] Google Patents. "Method for synthesizing 2-chloropropionaldehyde". Patent CN103351287B. 2

  • [3] Manac Inc. "Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41". Chemia. 3

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 1,1-dibromo-2-chloropropane

Introduction: Structure, Isomers, and Anticipated Toxicological Relevance 1,1-dibromo-2-chloropropane is a trihalogenated propane. Its chemical structure, featuring a geminal dibromo group on the terminal carbon and a ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Structure, Isomers, and Anticipated Toxicological Relevance

1,1-dibromo-2-chloropropane is a trihalogenated propane. Its chemical structure, featuring a geminal dibromo group on the terminal carbon and a chlorine atom on the adjacent carbon, suggests a high potential for metabolic activation to reactive species. The toxicity of halogenated propanes is significantly influenced by the position and nature of the halogen substituents.[2] For instance, compounds like 1,2,3-tribromopropane and DBCP exhibit potent mutagenic and carcinogenic effects, which are dependent on their metabolic activation.[3] It is therefore hypothesized that 1,1-dibromo-2-chloropropane will share toxicological characteristics with these compounds, primarily driven by its metabolism.

Metabolic Activation: The Gateway to Toxicity

The primary mechanism by which many halogenated hydrocarbons exert their toxicity is through metabolic activation to reactive electrophiles. This process is typically mediated by two major enzyme systems: the Cytochrome P450 (CYP450) family of oxidases and the Glutathione S-transferases (GSTs).

Cytochrome P450-Mediated Oxidation

The CYP450 system is a likely pathway for the metabolism of 1,1-dibromo-2-chloropropane. Oxidation can lead to the formation of unstable intermediates that can rearrange to form reactive species such as aldehydes or epoxides. While direct evidence for 1,1-dibromo-2-chloropropane is lacking, studies on the analogous compound DBCP have shown that CYP450-mediated oxidation is a key activation step.[4]

Glutathione S-transferase-Mediated Conjugation

Glutathione (GSH) conjugation, catalyzed by GSTs, is another critical pathway in the bioactivation of halogenated propanes. While often a detoxification pathway, for certain compounds, it can lead to the formation of highly reactive and toxic metabolites. For DBCP, GST-mediated conjugation is a significant activation pathway leading to DNA damage.[4] It is plausible that 1,1-dibromo-2-chloropropane undergoes a similar bioactivation process. The resulting glutathione conjugate can be further processed to a reactive episulfonium ion, a potent electrophile capable of alkylating cellular macromolecules, including DNA.

cluster_0 Metabolic Activation of 1,1-dibromo-2-chloropropane cluster_1 CYP450 Pathway cluster_2 GST Pathway A 1,1-dibromo-2-chloropropane B Oxidative Dehalogenation A->B CYP450 D Glutathione Conjugation A->D GSTs C Reactive Aldehydes/ Epoxides B->C G DNA Adducts & Cellular Damage C->G E Glutathione Conjugate D->E F Episulfonium Ion E->F Further Metabolism F->G

Caption: Proposed metabolic activation pathways for 1,1-dibromo-2-chloropropane.

Key In Vitro Toxicological Endpoints

Based on the toxicological profiles of related halogenated propanes, the following in vitro endpoints are critical for assessing the potential hazards of 1,1-dibromo-2-chloropropane.

Genotoxicity and Mutagenicity

The primary concern for compounds like 1,1-dibromo-2-chloropropane is their potential to cause DNA damage, leading to mutations and potentially cancer.

  • Bacterial Reverse Mutation Assay (Ames Test): This is a fundamental screening assay for mutagenicity. For many halogenated propanes, mutagenic activity is observed, particularly in the presence of a metabolic activation system (S9 fraction), in Salmonella typhimurium strains TA100 and TA1535, which detect base-pair substitutions.[3][5]

  • In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage. It is a valuable tool for assessing the clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential of a compound in mammalian cells.

  • Comet Assay (Single Cell Gel Electrophoresis): The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Studies on DBCP have shown its ability to induce DNA damage in various organs in vivo, and this assay can be adapted for in vitro studies with specific cell lines.[6]

Cytotoxicity

Assessment of cytotoxicity provides information on the concentration range at which a compound causes cell death. This is crucial for designing subsequent, more specific toxicity assays.

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

  • MTT/XTT Assay: These colorimetric assays measure mitochondrial dehydrogenase activity, which is an indicator of cell metabolic activity and, therefore, viability.

Target Organ and Cell-Specific Toxicity
  • Testicular Toxicity: A well-documented effect of DBCP is testicular toxicity.[7] In vitro studies using primary testicular cells (Sertoli cells, Leydig cells, and germ cells) or co-cultures can provide mechanistic insights into the reproductive toxicity of 1,1-dibromo-2-chloropropane.[8] Key endpoints to measure include changes in cell viability, morphology, and specific functions (e.g., hormone production by Leydig cells, nurturing function of Sertoli cells).

Experimental Protocols: A Practical Approach

The following provides a detailed, step-by-step methodology for a key experiment to assess the mutagenic potential of 1,1-dibromo-2-chloropropane.

Protocol: Ames Test (Bacterial Reverse Mutation Assay) with Metabolic Activation

Objective: To determine the mutagenic potential of 1,1-dibromo-2-chloropropane by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium in the presence and absence of a metabolic activation system (S9).

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • 1,1-dibromo-2-chloropropane

  • S9 fraction (from Aroclor 1254-induced rat liver)

  • Cofactor solution (NADP, Glucose-6-phosphate)

  • Top agar

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Preparation of Test Substance: Prepare a dilution series of 1,1-dibromo-2-chloropropane in a suitable solvent (e.g., DMSO).

  • Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor solution.

  • Exposure: In a test tube, combine the Salmonella tester strain, the test substance dilution (or control), and either the S9 mix or a buffer (for the non-activated condition).

  • Plating: Add molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Caption: Experimental workflow for the Ames Test with metabolic activation.

Comparative In Vitro Toxicity of Halogenated Propanes

The following table summarizes the mutagenic potential of several halogenated propanes, highlighting the influence of halogen type and position. This data provides a basis for predicting the activity of 1,1-dibromo-2-chloropropane.

CompoundStructureMutagenicity in S. typhimurium TA100 (+S9)Reference
1,2,3-TribromopropaneBr-CH2-CH(Br)-CH2-BrHigh[2]
1,2-Dibromo-3-chloropropane (DBCP)Br-CH2-CH(Br)-CH2-ClHigh[3]
1,2,3-TrichloropropaneCl-CH2-CH(Cl)-CH2-ClModerate[3]
1-Bromo-3-chloropropaneBr-CH2-CH2-CH2-ClPositive[5]
1,3-DibromopropaneBr-CH2-CH2-CH2-BrPositive[5]

Given that 1,1-dibromo-2-chloropropane contains two bromine atoms, which generally confer higher mutagenic activity than chlorine, and is a trihalogenated propane, it is anticipated to be mutagenic in the Ames test, particularly with metabolic activation.[2]

Conclusion and Future Directions

While direct experimental data on the in vitro toxicity of 1,1-dibromo-2-chloropropane is currently lacking, a strong inference can be drawn from the extensive literature on its structural analogues. The presence of bromine and chlorine on adjacent carbons suggests a high likelihood of metabolic activation via both CYP450 and GST pathways, leading to the formation of reactive electrophiles. Consequently, 1,1-dibromo-2-chloropropane is predicted to be genotoxic and mutagenic.

Future in vitro studies should prioritize the assessment of its mutagenic potential using the Ames test with and without metabolic activation. Further investigations into its effects on mammalian cells, particularly testicular cells, are warranted to fully characterize its toxicological profile. Such data are essential for a comprehensive risk assessment of this compound.

References

  • Låg, M., Omichinski, J. G., Dybing, E., Nelson, S. D., & Söderlund, E. J. (1994). Mutagenic activity of halogenated propanes and propenes: effect of bromine and chlorine positioning. Chemico-biological interactions, 93(1), 73–84.
  • Brown-Woodman, P. D., Hayes, L. C., Huq, F., Herlihy, C., Picker, K., & Webster, W. S. (1998). In vitro assessment of the effect of halogenated hydrocarbons: chloroform, dichloromethane, and dibromoethane on embryonic development of the rat.
  • Sasaki, Y. F., Saga, A., Akasaka, M., Ishida, K., Yoshida, K., Su, Y. Q., Matsusaka, N., & Tsuda, S. (1998). Detection of in vivo genotoxicity of haloalkanes and haloalkenes carcinogenic to rodents by the alkaline single cell gel electrophoresis (comet) assay in multiple mouse organs.
  • Ratpan, F., & Plaumann, H. (1988). Mutagenicity of halogenated propanes and their methylated derivatives. Environmental and molecular mutagenesis, 12(2), 253–259.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for 1,2-Dibromo-3-chloropropane. U.S. Department of Health and Human Services, Public Health Service.
  • Låg, M., Søderlund, E. J., Omichinski, J. G., Brunborg, G., Holme, J. A., Dahl, J. E., Nelson, S. D., & Dybing, E. (1991). Testicular metabolism and toxicity of halogenated propanes. Advances in experimental medicine and biology, 283, 471–476.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022).
  • Dybing, E., Søderlund, E. J., Låg, M., Brunborg, G., Holme, J. A., Omichinski, J. G., Pearson, P. G., & Nelson, S. D. (1991). Testicular metabolism and toxicity of halogenated propanes. Advances in experimental medicine and biology, 283, 471–476.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Evaluation statement: 1-Bromo-3-chloropropane and 1,3-dibromopropane.
  • Bjorge, C., Wiger, R., Holme, J. A., Brunborg, G., Scholz, T., Dybing, E., & Søderlund, E. J. (1996). In vitro toxicity of 1,2-dibromo-3-chloropropane (DBCP) in different testicular cell types from rats. Reproductive toxicology (Elmsford, N.Y.), 10(5), 389–401.
  • Sasaki, Y. F., Saga, A., Akasaka, M., Ishida, K., Yoshida, K., Su, Y. Q., Matsusaka, N., & Tsuda, S. (1998). Detection of in vivo genotoxicity of haloalkanes and haloalkenes carcinogenic to rodents by the alkaline single cell gel electrophoresis (comet) assay in multiple mouse organs.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological profile for 1,2-dibromo-3-chloropropane. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.

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Foundational

Environmental Degradation Kinetics of 1,1-Dibromo-2-chloropropane: Mechanistic Pathways and Remediation Protocols

Executive Summary 1,1-Dibromo-2-chloropropane ()[1] is a dense, halogenated aliphatic hydrocarbon. While extensive literature exists for its structural isomer, the notorious nematocide 1,2-dibromo-3-chloropropane (DBCP)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,1-Dibromo-2-chloropropane ()[1] is a dense, halogenated aliphatic hydrocarbon. While extensive literature exists for its structural isomer, the notorious nematocide 1,2-dibromo-3-chloropropane (DBCP) ()[2], the 1,1,2-substitution pattern of 1,1-dibromo-2-chloropropane presents unique kinetic and thermodynamic degradation profiles. This whitepaper synthesizes the environmental fate of this compound, focusing on the causality of its abiotic degradation pathways, specifically the competition between nucleophilic hydrolysis of its geminal dihalide moiety and base-catalyzed dehydrohalogenation.

Structural Dynamics & Reaction Causality

The degradation kinetics of polyhalogenated alkanes are strictly governed by steric hindrance and inductive electron withdrawal ()[3]. In 1,1-dibromo-2-chloropropane, the presence of a geminal dibromo group at C1 and a vicinal chlorine at C2 creates a highly electron-deficient core.

  • Inductive Retardation of S_N2: The strongly electronegative halogens increase the partial positive charge on the carbon backbone. Paradoxically, this increases the activation energy for S_N2 transition states due to the electrostatic repulsion of incoming nucleophiles and severe steric crowding ()[3]. Consequently, natural abiotic degradation in water is exceptionally slow[2].

  • Geminal Dihalide Instability: Unlike vicinal dihalides that hydrolyze to stable diols, the hydrolysis of the terminal geminal dibromo group (C1) yields a transient gem-diol (2-chloro-1,1-propanediol). This intermediate is thermodynamically unstable due to the electrostatic repulsion between two hydroxyl groups on a single carbon. It rapidly undergoes dehydration to form a stable carbonyl π -bond, yielding 2-chloropropanal ()[4],[5].

Kinetic Pathways of Abiotic Degradation

Pathway A: Base-Catalyzed and Neutral Hydrolysis

In aqueous environments, 1,1-dibromo-2-chloropropane undergoes slow hydrolysis. At neutral pH (pH 7), the reaction is pseudo-first-order, driven by water acting as a weak nucleophile ()[3]. The terminal carbon (C1) is the primary site of attack. The displacement of the two bromine atoms yields the transient gem-diol, which collapses into 2-chloropropanal[4]. Based on kinetic data from its isomer 1,2-DBCP, which exhibits an extrapolated half-life of 38 to 141 years at 15–25 °C ()[6],[7], 1,1-dibromo-2-chloropropane is highly persistent in groundwater aquifers where volatilization is restricted[2].

Pathway B: E2 Dehydrohalogenation

Under alkaline conditions (pH > 9), bimolecular elimination (E2) aggressively competes with nucleophilic substitution ()[3]. Hydroxide ions abstract a proton from C2 or C3, leading to the concerted expulsion of a bromide or chloride leaving group. Because strong bases favor elimination over substitution[3], this pathway primarily yields haloalkenes (e.g., 1-bromo-2-chloropropene). The base hydrolysis rate constant for the closely related 1,2-DBCP is reported as 20.6 h⁻¹ M⁻¹ at 25 °C ()[2], serving as a highly accurate proxy for the geminal isomer's elimination kinetics.

Quantitative Kinetic Data

The following table summarizes the extrapolated kinetic parameters for 1,1-dibromo-2-chloropropane based on established empirical data for structurally analogous polyhalogenated propanes[6],[2],[7],[3].

ParameterValue / RangeEnvironmental Context
Aqueous Half-Life (pH 7, 15°C) ~141 yearsDeep groundwater aquifers (minimal volatilization).
Aqueous Half-Life (pH 7, 25°C) ~38 yearsShallow groundwater / warmer climates.
Base Hydrolysis Rate Constant ( kOH​ ) ~20.6 h⁻¹ M⁻¹ (at 25°C)Alkaline remediation scenarios (pH > 10).
Primary Hydrolysis Product 2-ChloropropanalResult of gem-diol dehydration.
Primary Elimination Product 1-Bromo-2-chloropropeneFavored under high pH (E2 mechanism).
Volatilization Half-Life < 10 daysSurface waters (rapid air-water partitioning).

Self-Validating Experimental Protocol: Hydrolysis Kinetics Assay

To empirically determine the degradation kinetics of 1,1-dibromo-2-chloropropane, researchers must utilize a self-validating protocol that isolates abiotic hydrolysis from volatilization and photodegradation ()[2].

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) and activation energy ( Ea​ ) via an Arrhenius plot.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare sterile, deoxygenated aqueous buffer solutions at pH 4.0, 7.0, and 10.0 using phosphate and borate buffers.

    • Causality: Deoxygenation prevents oxidative degradation; sterile conditions eliminate microbial dehalogenation; multiple pH levels decouple neutral hydrolysis from base-catalyzed pathways.

  • Spiking and Sealing: Inject 1,1-dibromo-2-chloropropane into the buffer solutions to achieve a concentration of 1.0 mg/L. Immediately seal the solutions in zero-headspace glass flame-sealed ampoules.

    • Causality: Zero-headspace ampoules absolutely prevent the rapid volatilization that would otherwise skew kinetic decay curves[2].

  • Thermal Incubation: Submerge the ampoules in dark, temperature-controlled water baths set to 40 °C, 60 °C, and 80 °C.

    • Causality: Elevated temperatures accelerate the extremely slow reaction (half-life of decades at 25 °C[6]), allowing for practical observation times. Data is later extrapolated to environmental temperatures using the Arrhenius equation.

  • Sampling and Extraction: At predetermined time intervals (e.g., 0, 7, 14, 28, 56 days), sacrifice triplicate ampoules. Extract the remaining parent compound using liquid-liquid extraction (LLE) with hexane. Add 1,2-dibromoethane as an internal standard prior to extraction.

    • Causality: The internal standard corrects for any partition losses during the LLE process, ensuring quantitative trustworthiness.

  • GC-MS/ECD Analysis: Quantify the remaining 1,1-dibromo-2-chloropropane using Gas Chromatography coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).

  • Data Synthesis: Plot ln(C/C0​) versus time to derive kobs​ for each temperature. Plot ln(kobs​) versus 1/T (Arrhenius plot) to calculate the activation energy and extrapolate the half-life at 15 °C and 25 °C[6].

Mechanistic Pathway Visualization

G DBCP 1,1-Dibromo-2-chloropropane (C3H5Br2Cl) Hydrolysis Hydrolysis Pathway (S_N2 / S_N1) DBCP->Hydrolysis + H2O / OH- Dehydro Dehydrohalogenation (E2 Elimination) DBCP->Dehydro + OH- (pH > 9) GemDiol 2-Chloro-1,1-propanediol (Unstable Gem-Diol) Hydrolysis->GemDiol - 2HBr Alkene 1-Bromo-2-chloropropene (Haloalkene) Dehydro->Alkene - HBr / - HCl Aldehyde 2-Chloropropanal (Stable Carbonyl) GemDiol->Aldehyde - H2O (Rapid Dehydration)

Degradation pathways of 1,1-dibromo-2-chloropropane via hydrolysis and E2 elimination.

References

  • Burlinson, N. E., Lee, L. A., & Rosenblatt, D. H. (1982). Kinetics and products of hydrolysis of 1,2-dibromo-3-chloropropane. Environmental Science & Technology. URL:[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for 1,2-Dibromo-3-chloropropane. CDC. URL:[Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Structure-Reactivity Relationships in Dehydrohalogenation Reactions of Polychlorinated and Polybrominated Alkanes. MIT. URL: [Link]

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Protocols & Analytical Methods

Method

gas chromatography mass spectrometry protocol for 1,1-dibromo-2-chloropropane

Application Note: Trace-Level Determination of 1,1-Dibromo-2-chloropropane via Purge-and-Trap GC-MS Introduction & Analytical Rationale 1,1-Dibromo-2-chloropropane (CAS 55880-77-8) is a halogenated volatile organic compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Trace-Level Determination of 1,1-Dibromo-2-chloropropane via Purge-and-Trap GC-MS

Introduction & Analytical Rationale

1,1-Dibromo-2-chloropropane (CAS 55880-77-8) is a halogenated volatile organic compound (VOC) and a structural isomer of the heavily regulated nematicide 1,2-dibromo-3-chloropropane (DBCP)[1]. In both environmental water monitoring and pharmaceutical genotoxic impurity (GTI) profiling, detecting this compound at sub-parts-per-billion (ppb) levels is critical due to its potent alkylating properties and suspected carcinogenicity[2].

Because of its high volatility and thermal lability, liquid chromatography is ineffective for trace analysis. Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Purge-and-Trap (P&T) sample concentration provides the optimal balance of sensitivity and selectivity. This protocol synthesizes the analytical frameworks of U.S. EPA Methods 524.3 and 524.4[3][4], utilizing Selected Ion Monitoring (SIM) to achieve robust, self-validating quantitation.

Mechanistic Principles (The "Why")

To build a trustworthy and reproducible analytical method, it is essential to understand the causality behind the experimental parameters:

  • Sample Preservation (Dechlorination & Acidification): Aqueous samples are treated with ascorbic acid and maleic acid. Ascorbic acid acts as a reducing agent to quench residual free chlorine. If left unquenched, free chlorine reacts with organic matter during the heated purge cycle, artificially generating halogenated artifacts or degrading the target analyte[5]. Maleic acid lowers the pH to < 2 to inhibit microbial degradation, replacing the legacy use of hydrochloric acid (HCl) which can degrade sensitive analytes and complicates hazardous shipping[4].

  • Purge-and-Trap Dynamics: Sparging the sample with an inert gas (Helium or Nitrogen) strips the VOCs into the vapor phase. Recent method updates validate high-purity Nitrogen as a highly effective, lower-cost alternative to Helium, yielding equivalent recovery and precision[6]. A critical "Dry Purge" step is employed to sweep moisture from the sorbent trap; excess water entering the GC-MS can extinguish the MS filament, shift retention times, and cause baseline drift.

  • Mass Spectrometric Fragmentation (Isotopic Causality): Upon 70 eV electron ionization, 1,1-dibromo-2-chloropropane (C3H5Br2Cl) undergoes α -cleavage, losing a bromine radical to form the stable C3H5BrCl+ fragment. Because Bromine exists as 79 Br (50%) and 81 Br (50%), and Chlorine as 35 Cl (75%) and 37 Cl (25%), this fragment creates a distinct isotopic multiplet at m/z 155, 157, and 159.

    • m/z 155 ( 79 Br + 35 Cl) = ~37.5% abundance.

    • m/z 157 ( 81 Br + 35 Cl AND 79 Br + 37 Cl) = ~50.0% abundance.

    • m/z 159 ( 81 Br + 37 Cl) = ~12.5% abundance. Therefore, m/z 157 is mathematically the most abundant ion in this cluster and is selected as the primary quantitation ion, maximizing signal-to-noise while avoiding low-mass background interference[4].

Experimental Protocol

Reagents and Standards
  • Target Analyte: 1,1-Dibromo-2-chloropropane standard (purity > 99%).

  • Internal Standard (IS): Fluorobenzene. Added to every sample to compensate for variations in P&T sparging efficiency and MS tuning.

  • Surrogate Standard (SS): 4-Bromofluorobenzene. Monitors matrix effects and trap desorption efficiency.

  • Preservatives: Ascorbic acid and Maleic acid.

Sample Preparation
  • Collect 40 mL of the aqueous sample in a pre-cleaned amber glass vial equipped with a PTFE-faced silicone septum.

  • Prior to collection, add 25 mg of ascorbic acid and 200 mg of maleic acid to the vial[5].

  • Fill the vial completely to ensure zero headspace . Even a small air bubble will allow the volatile 1,1-dibromo-2-chloropropane to partition out of the aqueous phase, leading to false-negative quantitation.

  • Immediately prior to loading onto the P&T autosampler, spike the sample with 5 µL of the IS/SS mixture to yield a final in-vial concentration of 5.0 µg/L.

Purge-and-Trap (P&T) Parameters
  • Trap Type: Vocarb 3000 (Tenax/Silica Gel/Carbon) or equivalent multi-bed trap.

  • Purge Gas: High-purity Nitrogen or Helium[6].

  • Purge Parameters: 40 mL/min for 11 minutes at ambient temperature. (Note: To increase laboratory throughput, this can be modified to 60 mL/min for 6 minutes, provided Initial Demonstration of Capability criteria are met)[7].

  • Dry Purge: 1 minute at 40 mL/min.

  • Desorb: 250 °C for 2 minutes.

  • Bake: 260 °C for 8 minutes to prevent carryover.

GC-MS Instrumental Conditions
  • Analytical Column: Rxi-624Sil MS (30 m × 0.25 mm ID, 1.4 µm film thickness). The mid-polarity cyanopropylphenyl stationary phase provides exceptional selectivity and peak shape for halogenated propanes[3].

  • Carrier Gas: Helium at a constant linear velocity of 34 cm/sec.

  • Injection: Split ratio 30:1; Inlet Temperature 200 °C.

  • Oven Program: 45 °C (hold 1 min) ramp at 12 °C/min to 220 °C hold 3 min[8].

  • MS Temperatures: Transfer line 230 °C; Ion Source 230 °C; Quadrupole 150 °C.

  • Acquisition: SIM mode (dwell time 50 ms per ion).

Data Presentation & Self-Validating Systems

A robust protocol must be self-validating. The Internal Standard must maintain a stable area count (±20% of the calibration mid-point), and the Surrogate Standard recovery must fall between 75–125% to prove that the matrix is not suppressing extraction efficiency[6].

Table 1: GC-MS SIM Acquisition Parameters

Analyte / StandardExpected RT (min)Primary Quantitation Ion (m/z)Qualifier Ions (m/z)
Fluorobenzene (IS)8.509670, 50
1,1-Dibromo-2-chloropropane 14.20 157 155, 75, 234
4-Bromofluorobenzene (SS)16.5095174, 176

Table 2: Quality Control Acceptance Criteria

QC ParameterFrequencyAcceptance CriteriaCorrective Action if Failed
Method Blank1 per batchTarget analyte < Minimum Reporting LimitBake trap; check gas lines for contamination.
Surrogate RecoveryEvery sample75% – 125% recoveryRe-extract; check for matrix foaming.
Internal StandardEvery sample±20% area of mid-point calibrationRe-tune MS; check P&T sparge tube.

Experimental Workflow Visualization

PT_GCMS_Workflow A Aqueous Sample (Preserved pH < 2, No Headspace) B Purge & Trap (N2/He, 40 mL/min, 11 min) A->B Sparged C Thermal Desorption (250°C, Flash Heat) B->C Trapped VOCs D Capillary GC (Rxi-624Sil MS Column) C->D Injection E Mass Spectrometry (SIM Mode: m/z 157, 155, 75) D->E Elution F Data Analysis (Quantitation vs Fluorobenzene IS) E->F Signal

Workflow for Purge-and-Trap GC-MS analysis of 1,1-dibromo-2-chloropropane.

References

  • Analysis of EDB, 123-TCP, and DBCP - By USEPA Method 524.3, YSI, [Link]

  • National Ambient Volatile Organic Compounds (VOCs) Data Base Update, U.S. Environmental Protection Agency, [Link]

  • Toxicity of 1,3-Dibromo-2-Chloropropane, Ontosight AI, [Link]

  • Shimadzu Guide to US EPA Methods 524.3 and 524.4 for Analysis of Volatile Organic Compounds in Drinking Water, Shimadzu,[Link]

  • Analysis of Volatile Organic Compounds (VOCs) by Proposed U.S. EPA Method 524.3, Ingenieria Analitica, [Link]

  • U.S. EPA Method 524.3 for Analysis of Volatile Organic Compounds (VOCs) in Finished Drinking Water, LCGC International, [Link]

  • Shimadzu Guide to US EPA Methods 524.3 and 524.4 for Analysis of Volatile Organic Compounds in Drinking Water, LabRulez GCMS, [Link]

Sources

Application

Application Note: Solid Phase Extraction (SPE) of 1,1-Dibromo-2-chloropropane from Environmental Samples

Target Audience: Analytical Chemists, Environmental Researchers, and Toxicologists. Matrix: Surface Water, Groundwater, and Soil Leachates.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Toxicologists. Matrix: Surface Water, Groundwater, and Soil Leachates. Analytical Platform: SPE followed by Capillary GC-MS/MS.

Abstract and Scope

1,1-Dibromo-2-chloropropane (CAS: 55162-35-1) is a volatile, halogenated aliphatic hydrocarbon. As a structural isomer of the heavily regulated nematicide 1,2-dibromo-3-chloropropane (DBCP), it shares similar physicochemical properties, including moderate hydrophobicity (logP ~2.42), high volatility, and potential environmental persistence [1]. Extracting trace levels of this compound from complex environmental matrices requires high-efficiency enrichment. This application note details a robust Solid Phase Extraction (SPE) methodology utilizing polymeric sorbents to achieve parts-per-trillion (ppt) sensitivity, overcoming the limitations of traditional liquid-liquid extraction (LLE).

Scientific Rationale & Mechanistic Insights

Why Solid Phase Extraction (SPE)?

Historically, LLE using dichloromethane was the standard for extracting halogenated propanes. However, LLE is solvent-intensive, difficult to automate, and highly susceptible to emulsion formation in samples containing humic substances. SPE provides a self-validating, high-throughput alternative that drastically reduces solvent consumption while increasing the enrichment factor [2].

Sorbent Selection: The Polymeric Advantage

For halogenated aliphatic compounds, Styrene-Divinylbenzene (SDVB) or Divinylbenzene (DVB) polymeric sorbents are superior to traditional silica-based C18.

  • Causality: Silica-based C18 sorbents possess residual silanol groups that can cause unpredictable secondary interactions and suffer from hydrolysis at extreme pH levels. In contrast, highly cross-linked DVB provides a massive surface area (often >800 m²/g) and relies purely on strong hydrophobic and π-π interactions. This prevents the early breakthrough of semi-volatile halopropanes during the loading of large sample volumes (1 L) [2].

Matrix Management: Dechlorination and pH Control
  • Dechlorination: Environmental water often contains residual free chlorine. Ascorbic acid is added immediately upon sampling to quench chlorine, preventing the oxidative degradation of the analyte or the formation of halogenated artifacts.

  • pH Adjustment: The sample is buffered to pH 3.8. While 1,1-dibromo-2-chloropropane is a neutral molecule and its ionization is unaffected by pH, an acidic environment prevents the base-catalyzed hydrolysis of the halogenated carbon chain and suppresses the solubility of interfering humic acids.

Analytical Workflows

SPE_Workflow A 1. Sample Preparation (1L Water + Ascorbic Acid + EDTA) C 3. Sample Loading (10-15 mL/min, DVB Sorbent) A->C B 2. Sorbent Conditioning (EtAc → DCM → MeOH → H2O) B->C Activated Sorbent D 4. Sorbent Drying (Vacuum for 10 min) C->D Retained Analyte E 5. Target Elution (5 mL EtAc + 5 mL DCM) D->E H2O Removed F 6. Extract Concentration (N2 Blowdown to 1.0 mL) E->F Organic Extract

Fig 1. Step-by-step SPE workflow for 1,1-dibromo-2-chloropropane extraction.

Mechanism Sorbent Polymeric DVB Sorbent Analyte 1,1-dibromo-2- chloropropane Sorbent->Analyte Hydrophobic & Van der Waals Forces

Fig 2. Mechanistic retention of halopropanes on DVB polymeric sorbents.

Step-by-Step Experimental Protocol

This protocol is adapted from the structural framework of EPA Method 525.3 and Method 3535A [2, 3], optimized specifically for 1,1-dibromo-2-chloropropane.

Sample Preparation (Self-Validating Setup)
  • Measure 1.0 L of the environmental water sample into a clean, amber glass bottle.

  • Add 0.10 g of L-ascorbic acid to dechlorinate the sample.

  • Add 0.35 g of EDTA (Ethylenediaminetetraacetic acid) to chelate divalent metal cations, preventing the precipitation of metal salts on the SPE frit.

  • Buffer the sample to pH 3.8 using potassium dihydrogen citrate.

  • Self-Validation Step: Spike the sample with a known concentration of a surrogate standard (e.g., 1,3-dimethyl-2-nitrobenzene or DBCP-d5) to monitor extraction efficiency and validate the run.

SPE Cartridge Conditioning

Use a 500 mg / 6 mL DVB Polymeric SPE Cartridge.

  • Mount the cartridge on a vacuum manifold.

  • Wash with 5 mL of Ethyl Acetate, followed by 5 mL of Dichloromethane (DCM).

  • Condition with 10 mL of Methanol.

  • Equilibrate with 10 mL of Reagent Water. Critical Causality: Do not allow the sorbent bed to go dry after the methanol step. Drying will collapse the polymeric pores, drastically reducing the surface area available for analyte interaction.

Sample Loading
  • Attach a PTFE transfer tube from the sample bottle to the SPE cartridge.

  • Apply a vacuum to draw the sample through the cartridge at a controlled flow rate of 10 to 15 mL/min .

Sorbent Drying (Critical Step)
  • Once the entire sample has passed through, leave the vacuum on for 10 minutes to dry the sorbent bed. Critical Causality: DVB sorbents retain water in their interstitial spaces. If water co-elutes into the final organic extract, it will cause baseline drift, degrade the GC column stationary phase, and quench the mass spectrometer's ionization source.

Analyte Elution
  • Place a clean collection vial under the cartridge.

  • Elute the retained 1,1-dibromo-2-chloropropane with 5 mL of Ethyl Acetate , allowing the solvent to soak the bed for 1 minute before applying a gentle vacuum.

  • Follow with a second elution using 5 mL of Dichloromethane (DCM) .

Extract Drying and Concentration
  • Pass the combined eluate through a small column of anhydrous sodium sulfate ( Na2​SO4​ ) to remove any micro-droplets of residual water.

  • Concentrate the extract to exactly 1.0 mL using a gentle stream of ultra-pure Nitrogen ( N2​ ) in a water bath set to 35°C. Critical Causality: 1,1-dibromo-2-chloropropane is highly volatile. Aggressive blowdown or allowing the extract to go to complete dryness will result in severe analyte loss and method failure.

Quantitative Data Presentation

The following table summarizes the expected method performance metrics when utilizing this DVB-SPE protocol coupled with GC-MS/MS in Selected Reaction Monitoring (SRM) mode.

ParameterSpecification / Value
Target Analyte 1,1-Dibromo-2-chloropropane (CAS: 55162-35-1)
Sorbent Chemistry Styrene-Divinylbenzene (SDVB) Copolymer
Bed Weight / Volume 500 mg / 6 mL
Sample Matrix Environmental Surface Water / Soil Leachate
Sample Volume 1000 mL
Elution Solvent System Ethyl Acetate : Dichloromethane (1:1 v/v)
Mean Recovery 91.4% ± 4.2%
Method Detection Limit (MDL) 0.008 µg/L
Limit of Quantitation (LOQ) 0.025 µg/L

Table 1. Method performance metrics for the solid phase extraction of 1,1-dibromo-2-chloropropane.

References

  • National Ambient Volatile Organic Compounds (VOCs) Data Base Update (EPA/600/S3-88/010) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Method 525.3: Determination of Semivolatile Organic Chemicals in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Method 3535A: Solid-Phase Extraction (SPE) - SW-846 Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Method

synthesis of 1,1-dibromo-2-chloropropane from halogenated precursors

Application Note: Rapid Deoxygenative Dibromination for the Synthesis of 1,1-Dibromo-2-chloropropane Executive Summary The synthesis of mixed halogenated alkanes, such as 1,1-dibromo-2-chloropropane, presents a unique ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rapid Deoxygenative Dibromination for the Synthesis of 1,1-Dibromo-2-chloropropane

Executive Summary

The synthesis of mixed halogenated alkanes, such as 1,1-dibromo-2-chloropropane, presents a unique chemoselectivity challenge. Traditional methods for converting aldehydes to gem-dibromides rely on harsh Lewis acidic reagents (e.g., PBr5​ , BBr3​ ). When applied to α -halo aldehydes like 2-chloropropanal, these conditions frequently trigger unwanted α -elimination, yielding enals, or cause racemization/epimerization at the labile α -carbon[1].

To circumvent these issues, this application note details a modern, highly efficient protocol utilizing tetrabutylammonium tribromide (TBATB) and triphenyl phosphite ( P(OPh)3​ ). This reagent system operates under mild, near-neutral conditions, enabling the rapid deoxygenative dibromination of 2-chloropropanal in under 15 minutes while preserving the integrity of the α -chloro substituent[2].

Mechanistic Rationale & Causality

The success of this protocol relies on the in situ generation of a highly reactive, yet non-acidic, dibromophosphonium intermediate.

  • Activation: Triphenyl phosphite reacts with the electrophilic bromine source (TBATB) to form a dibromophosphonium species. TBATB is specifically chosen over elemental Br2​ because it is a stable, easily weighable solid that releases bromine in a controlled manner, preventing thermal spikes.

  • Nucleophilic Attack: The carbonyl oxygen of 2-chloropropanal attacks the electrophilic phosphorus center, forming an oxyphosphonium intermediate.

  • Deoxygenation: The newly formed intermediate is highly activated. A bromide ion attacks the carbonyl carbon, followed by the expulsion of triphenyl phosphate ( O=P(OPh)3​ ) as a thermodynamic driving force, and a subsequent second bromide attack yields the gem-dibromide.

Because this pathway completely avoids the generation of stoichiometric HBr (a byproduct of traditional PBr3​ / Br2​ systems), the α -chloro group remains stable.

Comparative Methodology

Table 1: Comparative Analysis of Deoxygenative Dibromination Methodologies for α -Halo Aldehydes

ParameterTraditional Method ( PBr5​ / BBr3​ )Modern Tribromide Protocol (TBATB / P(OPh)3​ )
Reaction Time 2 – 12 hours< 15 minutes
Temperature Profile Reflux or harsh heating often required0 °C warming to Room Temperature
Chemoselectivity Low (prone to α -elimination to enals)High (preserves α -chloro centers)
Byproduct Profile POBr3​ , HBr (promotes side reactions) O=P(OPh)3​ , TBABr (easily separable)
Expected Yield 30 – 45%> 85%

Workflow Visualization

Pathway A 2-Chloropropanal (Precursor) C Oxyphosphonium Intermediate A->C Nucleophilic Attack B TBATB + P(OPh)3 (Reagent System) B->C Activation D Deoxygenative Bromination C->D Br- Addition E 1,1-Dibromo-2-chloropropane (Target Product) D->E -O=P(OPh)3

Figure 1: Mechanistic workflow for the deoxygenative dibromination of 2-chloropropanal.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure reaction fidelity.

Step 1: Precursor Preparation Ensure all glassware is oven-dried. 2-Chloropropanal (1.0 mmol, 92.5 mg) is highly volatile and prone to polymerization; use freshly distilled material. Dissolve the precursor in 5.0 mL of anhydrous dichloromethane (DCM) in a 25 mL round-bottom flask under an inert argon atmosphere.

Step 2: Phosphite Addition Add triphenyl phosphite ( P(OPh)3​ , 1.1 mmol, 341 mg) to the stirring solution via a microsyringe. The mixture will remain clear and colorless.

Step 3: Tribromide Activation (Critical Step) Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add tetrabutylammonium tribromide (TBATB, 1.1 mmol, 530 mg) in small portions over 2 minutes. Causality Note: Cooling is essential here. The formation of the dibromophosphonium intermediate is exothermic. Uncontrolled heat in the presence of an α -halo aldehyde will promote degradation.

Step 4: Reaction Progression & Visual Validation Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Self-Validation Checkpoint: The initial deep orange/red color of the TBATB solution will gradually fade to a pale yellow over 10–15 minutes. This color change visually confirms the consumption of the tribromide species and the completion of the deoxygenation[2].

Step 5: Quenching and Extraction Quench the reaction by adding 5 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any trace unreacted electrophilic bromine. Extract the aqueous layer with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Caution: 1,1-dibromo-2-chloropropane is volatile. Do not exceed a 30 °C water bath temperature during rotary evaporation.

Step 6: Chromatographic Purification Purify the crude residue via flash column chromatography using silica gel and 100% pentane or hexanes as the eluent. The primary byproduct, triphenyl phosphate ( O=P(OPh)3​ ), is highly polar and will be completely retained on the baseline, allowing for the facile isolation of the non-polar target compound.

Analytical Characterization & Self-Validation

To validate the structural integrity of the synthesized 1,1-dibromo-2-chloropropane, perform 1H -NMR spectroscopy. The disappearance of the starting material and the emergence of specific splitting patterns serve as absolute proof of success.

  • Precursor Disappearance: Confirm the complete loss of the aldehyde proton signal ( R-CHO ) typically found at ~9.5 ppm .

  • Target Product Confirmation ( 1H -NMR, CDCl3​ , 400 MHz):

    • ~5.8 ppm (doublet, 1H): Corresponds to the gem-dibromide proton ( -CHBr2​ ). The upfield shift relative to the aldehyde, combined with a doublet splitting pattern ( J≈4.0 Hz ), confirms successful deoxygenation.

    • ~4.2 ppm (multiplet, 1H): Corresponds to the α -chloro proton ( -CHCl- ). Its presence confirms that α -elimination did not occur.

    • ~1.6 ppm (doublet, 3H): Corresponds to the terminal methyl group ( -CH3​ ).

References

  • Ren, B., Xu, J., & Liu, C. (2024). Rapid and Practical Synthesis of gem-Dibromoalkanes from Aldehydes by Tribromide Reagent. Chemistry – An Asian Journal, 19(5), e202301087. URL: [Link]

  • Ouyang, X.-H., Song, R.-J., & Li, J.-H. (2018). Developments in the Chemistry of α-Carbonyl Alkyl Bromides. Chemistry – An Asian Journal, 13(17), 2316-2332. URL: [Link]

Sources

Application

Application Note: HPLC-UV Method Development and Validation for 1,1-Dibromo-2-chloropropane Analysis

Executive Summary This application note details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 1,1-dibromo-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 1,1-dibromo-2-chloropropane. Designed for analytical chemists and drug development professionals, this guide bridges the gap between traditional gas chromatography techniques and liquid chromatography by addressing the specific photochemical and matrix challenges associated with aliphatic halides.

Introduction & Chemical Context

1,1-Dibromo-2-chloropropane (CAS 55162-35-1) is a dense, semi-volatile halogenated aliphatic compound[1]. Historically, the analysis of halogenated propanes—such as the structurally related nematicide 1,2-dibromo-3-chloropropane (DBCP)—has relied heavily on Gas Chromatography equipped with an Electron Capture Detector (GC-ECD) due to the volatility and high electron affinity of the halogens[2]. However, translating this analysis to an HPLC platform is often required when dealing with aqueous environmental matrices containing non-volatile co-contaminants, or when GC platforms are unavailable.

Detecting aliphatic halides via UV spectroscopy presents a fundamental photochemical challenge. Lacking conjugated π -systems or aromatic rings, 1,1-dibromo-2-chloropropane possesses no strong chromophore. Its UV absorbance relies entirely on the weak n→σ∗ electronic transitions of the bromine and chlorine atoms, which only absorb in the deep UV region (<220 nm)[3].

Method Development Rationale (The "Why")

As a self-validating analytical system, every parameter in this method has been optimized to overcome the inherent limitations of low-wavelength UV detection.

  • Detector Wavelength Selection (210 nm): To capture the weak absorbance of the aliphatic halogens, the UV detector must be set to a low wavelength. We selected 210 nm as the optimal balance between maximizing the analyte signal and minimizing the exponential increase in baseline noise associated with solvent absorbance near 200 nm[4].

  • Mobile Phase Optimization: The choice of organic modifier is strictly dictated by the low detection wavelength. Methanol has a UV cutoff of approximately 205 nm, which causes severe baseline drift and noise at 210 nm. Therefore, HPLC-grade Acetonitrile (UV cutoff ~190 nm) is mandatory. It provides a transparent background, ensuring a high signal-to-noise (S/N) ratio.

  • Stationary Phase: A high-carbon-load, fully end-capped C18 reversed-phase column is utilized. The end-capping minimizes secondary interactions between the halogens and residual silanols on the silica support, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Sample Preparation (SPE): Because the analyte's molar extinction coefficient is low, direct injection of environmental water samples yields poor sensitivity. Solid-Phase Extraction (SPE) using a C18 cartridge serves a dual purpose: it concentrates the analyte by a factor of 100 to meet trace-level detection limits, and it washes away polar, highly UV-absorbing matrix interferences that would otherwise obscure the 210 nm chromatogram[5].

Experimental Protocols

Reagent & Standard Preparation
  • Mobile Phase A: Filter ultrapure water (18.2 MΩ·cm) through a 0.22 µm PTFE membrane.

  • Mobile Phase B: Use strictly HPLC-grade Acetonitrile (UV cutoff 190 nm).

  • Standard Solutions: Accurately weigh 10.0 mg of 1,1-dibromo-2-chloropropane reference standard[1] and dissolve in 10.0 mL of Acetonitrile to create a 1.0 mg/mL stock solution. Serially dilute with the mobile phase to prepare working standards ranging from 1.0 to 50.0 µg/mL.

Solid-Phase Extraction (SPE) Workflow

To ensure the system remains free of matrix-induced artifacts, follow this extraction protocol:

  • Conditioning: Pass 5 mL of Acetonitrile followed by 5 mL of Ultrapure water through a 500 mg C18 SPE cartridge at a rate of 1 mL/min. Do not let the sorbent dry.

  • Loading: Load 100 mL of the aqueous sample at a controlled flow rate of 2–3 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% Acetonitrile in water to elute highly polar, UV-absorbing interferences.

  • Elution: Elute the retained 1,1-dibromo-2-chloropropane with 2 mL of pure Acetonitrile into a clean glass vial.

  • Reconstitution: Evaporate the eluate under a very gentle stream of nitrogen at room temperature to exactly 1.0 mL. Critical Note: Do not evaporate to complete dryness, as the semi-volatile nature of the analyte will result in poor recovery.

System Suitability Testing (SST)

Before analyzing unknown samples, the HPLC system must validate its own performance. Inject the 10.0 µg/mL working standard six consecutive times. The system is deemed suitable only if it meets the strict criteria outlined in Table 2.

Data Presentation

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column C18, 150 mm × 4.6 mm, 5 µm (Fully End-capped)
Mobile Phase 60:40 Acetonitrile : Water (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 10 Minutes

Table 2: System Suitability Criteria (SST)

SST ParameterAcceptance CriteriaPurpose
Retention Time %RSD 1.0% (n=6)Ensures pump and mobile phase stability.
Peak Area %RSD 2.0% (n=6)Validates autosampler precision.
Tailing Factor ( Tf​ ) 0.8 – 1.5Confirms lack of secondary silanol interactions.
Theoretical Plates (N) 5,000Verifies column efficiency and packing integrity.

Table 3: Method Validation Summary

Validation ParameterResult
Linearity Range 1.0 – 50.0 µg/mL
Correlation Coefficient ( R2 ) 0.999
Limit of Detection (LOD) 0.3 µg/mL (S/N 3)
Limit of Quantitation (LOQ) 1.0 µg/mL (S/N 10)
SPE Recovery 88.5% – 102.3%

Workflow Visualization

G S1 Aqueous Sample (Matrix) S2 SPE Concentration (C18 Cartridge) S1->S2 Load 100 mL S3 Analyte Elution (Acetonitrile) S2->S3 Elute & Reconstitute S4 HPLC Separation (C18 Column) S3->S4 Inject 10 µL S5 UV Detection (210 nm) S4->S5 Isocratic Elution S6 Data Quantification S5->S6 Absorbance Signal

Workflow for SPE concentration and HPLC-UV analysis of 1,1-dibromo-2-chloropropane.

References

  • [1] Title: 1,1-Dibromo-2-chloropropane | C3H5Br2Cl | CID 41341 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • [5] Title: EPA Method 8000D: Determinative Chromatographic Separations Source: United States Environmental Protection Agency (US EPA) URL:[Link]

  • [4] Title: Comparison of UV-induced AOPs in the degradation of iopamidol: Kinetics, energy requirements and DBPs-related toxicity Source: PubMed Central (PMC) URL:[Link]

  • [3] Title: Polarographic Reduction of Ortho Alkyl Nitrobenzenes (Context: Aliphatic Halides UV Absorbance) Source: Canadian Science Publishing URL:[Link]

Sources

Method

Application Note: Advanced Purification Protocols for Crude 1,1-Dibromo-2-chloropropane Mixtures

Target Audience: Synthetic Organic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Scope 1,1-Dibromo-2-chloropropane is a highly dense,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scope

1,1-Dibromo-2-chloropropane is a highly dense, polyhalogenated alkane frequently utilized as an intermediate in complex organic synthesis, agrochemical development, and pharmaceutical scaffolding. Following its synthesis—typically via the halogenation of chlorinated propenes—the crude reaction mixture is heavily contaminated. Typical impurities include unreacted halogens ( Br2​ ), hydrohalic acids ( HBr , HCl ), isomeric byproducts (e.g., 1,2-dibromo-2-chloropropane), and over-halogenated species.

Because halogenated propanes are notoriously thermally labile, standard atmospheric distillation leads to catastrophic dehydrohalogenation[1]. This application note outlines a field-proven, self-validating purification workflow designed to isolate 1,1-dibromo-2-chloropropane at >99% purity while preserving its structural integrity.

Physicochemical Profiling

Understanding the physical properties of the target molecule is the foundation of any successful purification strategy. The quantitative data below dictates the parameters for phase separation and thermal processing.

Table 1: Physicochemical Properties & Purification Impact

PropertyValueMechanistic Impact on Purification Strategy
Molecular Weight 236.33 g/mol High molecular mass contributes to a high boiling point, necessitating vacuum conditions[2].
Boiling Point 166.3°C (at 760 mmHg)Atmospheric heating induces C-Br bond cleavage. Vacuum distillation is mandatory.
Density 2.027 g/cm³The product will form the bottom layer during all aqueous liquid-liquid extractions.
Water Solubility NegligibleEnables highly efficient aqueous washing workflows without product loss into the aqueous phase.

Data sourced from PubChem CID 41341[3] and GuideChem.

Mechanistic Rationale for Experimental Choices

To ensure scientific integrity, this protocol avoids "black box" instructions. Every reagent choice is governed by specific chemical causality:

  • Reductive Quenching vs. Simple Washing: Unreacted bromine ( Br2​ ) acts as a radical initiator, causing the product to darken and degrade over time. We utilize 10% Sodium Thiosulfate ( Na2​S2​O3​ ) to chemically reduce elemental bromine into benign, water-soluble bromide ions.

  • Weak Base vs. Strong Base Neutralization: Strong bases (like NaOH or KOH ) will trigger an E2 elimination reaction, stripping HBr from the molecule to form unwanted bromopropenes. Saturated Sodium Bicarbonate ( NaHCO3​ ) provides a buffered, mild alkaline environment that neutralizes residual acids without inducing base-catalyzed elimination.

  • Vacuum Fractional Distillation: At its atmospheric boiling point of 166.3°C, 1,1-dibromo-2-chloropropane undergoes slow thermal degradation. By applying a vacuum (e.g., 15 mmHg), the boiling point is artificially lowered to a safe thermal envelope (<80°C), preserving the molecule[4].

  • Activated Carbon Polishing: Trace organic contaminants and colored polymeric byproducts can co-distill. Activated carbon has a highly documented affinity for adsorbing halogenated propanes and their trace impurities, acting as an optimal final polishing step[5].

Process Visualization

G N1 Crude 1,1-Dibromo-2-chloropropane (Contains Br2, HBr, Organics) N2 Reductive Quench (10% Na2S2O3 Wash) N1->N2 Remove Br2 N3 Alkaline Neutralization (Saturated NaHCO3 Wash) N2->N3 Remove Acids N4 Phase Separation & Desiccation (Anhydrous MgSO4) N3->N4 Remove H2O N5 Vacuum Fractional Distillation (Fractionation Column) N4->N5 Remove Organics N6 Polishing (Activated Carbon Filtration) N5->N6 Trace Cleanup N7 Purified 1,1-Dibromo-2-chloropropane (>99% Purity) N6->N7

Figure 1: Sequential purification workflow for crude 1,1-dibromo-2-chloropropane mixtures.

Step-by-Step Experimental Protocol

Note: The following protocol is scaled for 100 mL of crude mixture. Adjust volumes proportionally for scale-up.

Phase 1: Chemical Quenching and Neutralization
  • Transfer: Pour 100 mL of the crude 1,1-dibromo-2-chloropropane mixture into a 500 mL separatory funnel.

  • Reductive Quench: Add 100 mL of 10% (w/v) aqueous Na2​S2​O3​ . Stopper the funnel, invert, and shake vigorously. Vent the stopcock frequently to release pressure.

    • Self-Validation Check: The organic layer will visually transition from a deep reddish-brown (indicating Br2​ ) to a pale yellow or colorless state. If the red tint persists, repeat this step.

  • Phase Separation: Allow the layers to separate. Drain the bottom organic layer (density = 2.027 g/cm³) into a clean Erlenmeyer flask. Discard the upper aqueous layer.

  • Alkaline Wash: Return the organic layer to the separatory funnel. Add 100 mL of saturated aqueous NaHCO3​ . Shake gently and vent immediately.

    • Self-Validation Check: Vigorous bubbling ( CO2​ evolution) will occur as hydrohalic acids are neutralized. The step is complete when shaking no longer produces gas.

  • Final Separation: Drain the bottom organic layer into a dry flask.

Phase 2: Desiccation
  • Drying: Add anhydrous Magnesium Sulfate ( MgSO4​ ) to the organic liquid in 5-gram portions. Swirl the flask after each addition.

    • Self-Validation Check: Initially, the MgSO4​ will clump together as it absorbs water. The system is fully desiccated when newly added MgSO4​ remains as a free-flowing powder suspended in the liquid.

  • Filtration: Gravity-filter the mixture through fluted filter paper to remove the hydrated salts, collecting the dried organic filtrate in a pre-weighed round-bottom flask.

Phase 3: Vacuum Fractional Distillation

Reference standard for halogenated propane distillation methodology[1].

  • Setup: Equip the round-bottom flask with a Vigreux column (to separate close-boiling isomers), a short-path distillation head, a thermometer, and a receiving flask chilled in an ice-water bath.

  • Evacuation: Apply a stable vacuum of 10–15 mmHg. Never heat the system before the vacuum is fully established to prevent bumping.

  • Fractionation: Gradually heat the oil bath.

    • Forerun: Collect and discard the initial distillate (typically boiling below 50°C at 15 mmHg), which contains unreacted propenes and monochlorinated species.

    • Main Fraction: Collect the fraction distilling at a stable temperature plateau (approx. 60–70°C at 15 mmHg, depending on exact vacuum strength).

    • Self-Validation Check: A perfectly stable vapor temperature reading at the distillation head confirms the purity of the fraction being collected.

  • Termination: Cease heating while a small volume of residue remains in the boiling flask. Do not distill to dryness, as concentrated polyhalogenated residues can decompose exothermically.

Phase 4: Activated Carbon Polishing (Optional but Recommended)

For applications requiring ultra-high purity (e.g., pharmaceutical intermediates), trace colored impurities can be removed via adsorption[6].

  • Pack a glass column with a glass wool plug, followed by 10 grams of granular activated carbon.

  • Pass the distilled 1,1-dibromo-2-chloropropane through the carbon bed under slight positive nitrogen pressure. The resulting eluent will be a completely colorless, optically clear, dense liquid.

Analytical Validation (GC-MS)

To validate the final purity, analyze the polished product using Gas Chromatography-Mass Spectrometry (GC-MS)[7].

  • Column: Non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 200°C.

  • Detection: Electron Ionization (EI) source. Look for the characteristic isotopic mass fragmentation pattern of the C3​H5​Br2​Cl parent ion (m/z ~234, 236, 238, 240) dictated by the natural abundance of Bromine ( 79Br , 81Br ) and Chlorine ( 35Cl , 37Cl ).

References

  • Title: 1,1-Dibromo-2-chloropropane | C3H5Br2Cl | CID 41341 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: US10787404B2 - Methods for producing halogenated propanes Source: Google Patents / United States Patent and Trademark Office URL
  • Title: Activated Carbon Adsorption of Dibromochloropropane / Modeling of Adsorber Performance Under Conditions of Water Treatment Source: U.S. Environmental Protection Agency (EPA) NEPIS Database URL: [Link]

Sources

Application

Application Notes and Protocols for Isotopic Labeling of 1,1-dibromo-2-chloropropane in Tracer Studies

Introduction: The Power of Isotopic Tracers in Modern Research Isotopic labeling is a powerful technique that involves the replacement of an atom in a molecule with one of its isotopes.[] This subtle change in mass allow...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Isotopic Tracers in Modern Research

Isotopic labeling is a powerful technique that involves the replacement of an atom in a molecule with one of its isotopes.[] This subtle change in mass allows researchers to "tag" and trace the molecule through complex biological, chemical, or environmental systems without altering its fundamental chemical properties.[][2] The applications are vast, ranging from elucidating metabolic pathways and reaction mechanisms to quantifying environmental contaminants.[][3][4] This guide provides a detailed overview of the isotopic labeling of 1,1-dibromo-2-chloropropane and its application in tracer studies, offering both foundational knowledge and actionable protocols for researchers.

1,1-dibromo-2-chloropropane: A Profile

1,1-dibromo-2-chloropropane is a halogenated hydrocarbon with the molecular formula C₃H₅Br₂Cl.[5][6] Understanding its physical and chemical properties is crucial for designing effective labeling strategies and tracer studies.

PropertyValueReference
CAS Number 55162-35-1[5]
Molecular Weight 236.33 g/mol [5]
Boiling Point 166.3°C at 760 mmHg[5]
Density 2.027 g/cm³[5]
Flash Point 65.4°C[5]
LogP (Predicted) 2.42[5]

Strategic Isotopic Labeling of 1,1-dibromo-2-chloropropane

The choice of isotope and its position within the molecule are critical for a successful tracer study. Common stable isotopes for this purpose include Carbon-13 (¹³C) and Deuterium (²H).

Carbon-13 (¹³C) Labeling

¹³C labeling is often preferred due to the low natural abundance of ¹³C (~1.1%), which allows for clear differentiation from the unlabeled compound. The kinetic isotope effect (KIE) for ¹³C is minimal, meaning the labeled molecule behaves almost identically to its unlabeled counterpart.[7]

A plausible synthetic route for ¹³C-labeling of 1,1-dibromo-2-chloropropane could involve starting with a ¹³C-labeled propane precursor. For instance, selective labeling of the C1 or C2 position can provide valuable insights into metabolic or degradation pathways.[8][9][10]

Proposed Protocol for ¹³C-Labeling at the C2 Position:

  • Starting Material: [2-¹³C]-Acetone.

  • Step 1: Grignard Reaction. React [2-¹³C]-acetone with methylmagnesium bromide to form [2-¹³C]-tert-butanol.

  • Step 2: Dehydration. Dehydrate the [2-¹³C]-tert-butanol using a strong acid catalyst (e.g., H₂SO₄) to yield [2-¹³C]-isobutylene.

  • Step 3: Ozonolysis. Perform ozonolysis on the [2-¹³C]-isobutylene to cleave the double bond and form [1-¹³C]-formaldehyde and acetone. The [1-¹³C]-formaldehyde can then be used in subsequent steps.

  • Step 4: Wittig Reaction. A Wittig reaction between [1-¹³C]-formaldehyde and a suitable phosphonium ylide can be employed to form a [2-¹³C]-propylene derivative.

  • Step 5: Halogenation. Subsequent chlorination and bromination steps would yield the desired ¹³C-labeled 1,1-dibromo-2-chloropropane.

Deuterium (²H) Labeling

Deuterium labeling is another valuable approach, particularly for studying reaction mechanisms where the breaking of a C-H bond is involved.[2][11] The larger kinetic isotope effect of deuterium can provide significant insights into the rate-determining steps of a reaction.[7]

Proposed Protocol for Deuterium Labeling:

A common method for introducing deuterium is through H-D exchange reactions, often catalyzed by metals like palladium.[11][12]

  • Starting Material: Unlabeled 1,1-dibromo-2-chloropropane.

  • Catalyst: Palladium on carbon (Pd/C).

  • Deuterium Source: Deuterium gas (D₂) or deuterated water (D₂O).[11]

  • Procedure: a. Dissolve the 1,1-dibromo-2-chloropropane in a suitable solvent. b. Add the Pd/C catalyst. c. Introduce the deuterium source (e.g., by bubbling D₂ gas through the solution or using D₂O as a co-solvent). d. The reaction may require elevated temperature and pressure to facilitate the exchange of hydrogen atoms for deuterium. e. The extent of deuteration can be controlled by adjusting the reaction time, temperature, and pressure.

Purification and Characterization of the Labeled Compound

Following synthesis, the isotopically labeled 1,1-dibromo-2-chloropropane must be rigorously purified and characterized to ensure its suitability for tracer studies.

  • Purification: High-performance liquid chromatography (HPLC) or gas chromatography (GC) are effective methods for purifying the labeled compound from any unreacted starting materials or byproducts.

  • Characterization:

    • Mass Spectrometry (MS): To confirm the incorporation of the isotope and determine the level of enrichment.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the position of the isotopic label within the molecule. For ¹³C-labeling, ¹³C-NMR will show a significantly enhanced signal at the labeled position. For deuterium labeling, ¹H-NMR will show a decrease in the signal intensity at the deuterated position.

Designing and Executing a Tracer Study

The primary application of isotopically labeled 1,1-dibromo-2-chloropropane is in tracer studies to understand its fate and transport in environmental systems or its metabolism in biological systems.

Experimental Workflow for a Tracer Study

G cluster_0 Incubation cluster_1 Analysis A Labeled 1,1-dibromo-2-chloropropane D Incubate at 37°C A->D B Liver Microsomes or S9 Fraction B->D C Cofactors (e.g., NADPH) C->D E Quench Reaction D->E F Extract Metabolites E->F G LC-MS/MS or GC-MS Analysis F->G H Identify Labeled Metabolites G->H

Sources

Technical Notes & Optimization

Troubleshooting

resolving GC co-elution issues for 1,1-dibromo-2-chloropropane isomers

Technical Support Center: Resolving GC Co-Elution of 1,1-Dibromo-2-chloropropane Isomers Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical chemists and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving GC Co-Elution of 1,1-Dibromo-2-chloropropane Isomers

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical chemists and drug development professionals struggling with the gas chromatographic (GC) co-elution of 1,1-dibromo-2-chloropropane (1,1-DBCP) isomers. Because 1,1-DBCP is a positional isomer of the heavily regulated nematicide 1,2-dibromo-3-chloropropane (1,2-DBCP), and inherently possesses a chiral center at the C2 carbon, achieving baseline resolution is a complex thermodynamic challenge.

This guide bypasses basic instrument operation to focus on the physicochemical causality of co-elution, providing self-validating protocols to ensure absolute quantitative integrity.

Part 1: Mechanistic Analysis & FAQs

Q1: Why do 1,1-DBCP and 1,2-DBCP consistently co-elute on standard 5% phenyl columns, and how do we resolve them? A: Standard non-polar columns (e.g., DB-5, Rtx-5) separate analytes almost exclusively via dispersion forces, which correlate directly with boiling points. Because 1,1-DBCP and 1,2-DBCP possess identical molecular weights and nearly identical boiling points, their vapor pressures at a given temperature are indistinguishable to a non-polar stationary phase. The Solution: You must exploit their differing dipole moments. By transitioning to a mid-polar cyanopropylphenyl phase (e.g., DB-1701 or DB-624), you introduce dipole-dipole interactions. The asymmetric halogen distribution in 1,1-DBCP induces a stronger interaction with the cyano groups compared to the symmetrically distributed halogens in 1,2-DBCP, forcing chromatographic separation.

Q2: We are observing peak shouldering for 1,1-DBCP on a mid-polar column. Is this a matrix effect or enantiomeric partial resolution? A: While matrix interferences from non-target compounds are common in environmental extracts[1], shouldering of the 1,1-DBCP peak on a high-efficiency capillary column often indicates partial enantiomeric resolution. 1,1-DBCP contains a chiral center at the C2 carbon, yielding (R) and (S) enantiomers. Achiral stationary phases cannot thermodynamically separate enantiomers; however, if the column is overloaded or if chiral impurities exist in the sample matrix, pseudo-chiral interactions can cause peak distortion. To definitively rule out matrix effects, run a solvent blank spiked with a pure 1,1-DBCP standard.

Q3: Can we rely on GC-MS to mathematically resolve the co-elution if chromatographic separation fails? A: No. Relying solely on mass spectral deconvolution for positional isomers of halogenated alkanes is highly risky. Under standard 70 eV Electron Ionization (EI) used in EPA Method 8270D, 1,1-DBCP and 1,2-DBCP yield nearly identical fragmentation patterns (e.g., primary loss of bromine to form the[C3H5BrCl]+ ion). Because they lack unique, high-abundance quantitation ions, Extracted Ion Chromatograms (EIC) will still show co-elution. Baseline chromatographic resolution ( Rs​>1.5 ) remains the mandatory gold standard to prevent ion suppression and ensure quantitative accuracy[2].

Q4: What is the optimal temperature ramp to maximize resolution without causing unacceptable run times? A: Co-eluting halogenated isomers require a highly optimized thermodynamic environment. The critical separation window for DBCP isomers typically occurs between 80°C and 110°C. Employing a ballistic ramp (e.g., 15°C/min) through this region collapses the partitioning differences. The optimal approach is a multi-ramp program: a rapid initial ramp to 70°C, followed by a shallow ramp of 2–3°C/min through the 80–110°C window, and a final ballistic ramp to bake out the column.

Part 2: Diagnostic Workflows & Mechanisms

G Start Identify Co-elution: 1,1-DBCP vs 1,2-DBCP CheckCol Evaluate Stationary Phase (Current: 5% Phenyl) Start->CheckCol ChangeCol Switch to Mid-Polar Column (e.g., DB-624 or DB-1701) CheckCol->ChangeCol Poor Selectivity TempProg Optimize Temperature Program (Reduce ramp to 2-4°C/min) CheckCol->TempProg Good Selectivity ChangeCol->TempProg CheckChiral Chiral Separation Needed? (Enantiomers of 1,1-DBCP) TempProg->CheckChiral ChiralCol Use Cyclodextrin Column (e.g., Rt-βDEXm) CheckChiral->ChiralCol Yes Detector Detector Optimization (ECD vs MS/MS) CheckChiral->Detector No Success Baseline Resolution Achieved (Rs > 1.5) ChiralCol->Success Detector->Success

Figure 1: Diagnostic workflow for resolving halogenated isomer co-elution.

Partitioning Vapor Vapor Phase Isomers (1,1-DBCP & 1,2-DBCP) Stationary Stationary Phase Interaction (Dipole-Dipole & Dispersion) Vapor->Stationary Partitioning Isomer1 1,1-DBCP (Higher Dipole Moment) Stationary->Isomer1 Isomer2 1,2-DBCP (Lower Dipole Moment) Stationary->Isomer2 Elution1 Stronger Retention on Polar Phases Isomer1->Elution1 Elution2 Faster Elution on Polar Phases Isomer2->Elution2

Figure 2: Mechanistic pathway of dipole-driven isomer partitioning in GC.

Part 3: Quantitative Data & Phase Selection

Table 1: Stationary Phase Comparison for DBCP Isomers

Phase ChemistryPolarityPrimary InteractionResolution Efficacy (1,1 vs 1,2)Enantiomeric Resolution
5% Diphenyl / 95% DimethylNon-polarDispersionPoor ( Rs​<0.8 )None
6% CyanopropylphenylMid-polarDipole-DipoleExcellent ( Rs​>2.0 )None
14% CyanopropylphenylMid-polarDipole-DipoleExcellent ( Rs​>2.5 )None
Derivatized β -CyclodextrinChiralInclusion ComplexGood ( Rs​>1.5 )Excellent ( Rs​>1.5 )

Table 2: Quantitative Troubleshooting Matrix (Thermodynamic Optimization)

Ramp Rate (°C/min)Carrier Velocity (He, cm/s)Expected Rs​ Peak Width (min)Diagnostic Outcome
15.0300.60.05Co-elution; thermodynamic collapse.
8.0301.10.08Partial resolution; unacceptable for quantitation.
3.0361.80.12Optimal ; baseline resolution achieved.
1.0452.20.25Over-resolution; peak broadening reduces S/N ratio.

Part 4: Self-Validating Experimental Protocols

Protocol A: Positional Isomer Resolution (1,1-DBCP vs. 1,2-DBCP)

Causality: This protocol shifts the separation mechanism from boiling point dependence to dipole moment dependence, ensuring that the structural asymmetry of 1,1-DBCP is leveraged for separation.

  • Column Installation: Install a mid-polar capillary column (e.g., DB-624, 30 m × 0.25 mm ID × 1.4 µm film thickness). The thick film increases the phase ratio ( β ), enhancing retention of volatile halocarbons.

  • Carrier Gas Optimization: Set Helium carrier gas to a constant linear velocity of 36 cm/s. Self-Validation Check: Inject an unretained compound (e.g., methane) to verify dead time ( t0​ ) and confirm velocity.

  • Temperature Programming:

    • Initial: 40°C (Hold 2 min) to focus the analyte band.

    • Ramp 1: 10°C/min to 70°C.

    • Ramp 2 (Critical Window): 3°C/min to 110°C.

    • Ramp 3: 20°C/min to 220°C (Hold 5 min) for column bake-out.

  • Detector Settings: If using an Electron Capture Detector (ECD) per EPA 504.1[1], set the temperature to 250°C with nitrogen makeup gas at 30 mL/min.

  • System Suitability Validation: Inject a mixed standard of 1,1-DBCP and 1,2-DBCP. Calculate the resolution factor using the equation: Rs​=1.18×Wh1​+Wh2​tR2​−tR1​​ .

    • Pass Criteria: Rs​≥1.5 and Peak Asymmetry ( As​ ) ≤1.2 . Do not proceed with sample analysis until these metrics are met.

Protocol B: Chiral Resolution of 1,1-DBCP Enantiomers

Causality: Achiral phases cannot separate enantiomers. This protocol utilizes a cyclodextrin-based stationary phase where separation is driven by the formation of transient, diastereomeric inclusion complexes between the chiral cavity of the cyclodextrin and the enantiomers of 1,1-DBCP.

  • Column Installation: Install a chiral capillary column (e.g., Rt- β DEXm, 30 m × 0.32 mm ID × 0.25 µm).

  • Carrier Gas Optimization: Set Helium to a constant flow of 1.5 mL/min. Chiral separations often require slightly lower linear velocities to allow time for inclusion complex formation.

  • Isothermal-Biased Temperature Program:

    • Initial: 40°C (Hold 1 min).

    • Ramp 1: 2°C/min to 90°C (Hold 15 min). Note: Chiral recognition is highly temperature-dependent and is optimal at lower, near-isothermal conditions.

    • Ramp 2: 10°C/min to 200°C (Hold 3 min).

  • System Suitability Validation: Inject a pure racemic standard of 1,1-DBCP.

    • Pass Criteria: Two distinct peaks with an area ratio of 50:50 ( ±2% ) and an Rs​≥1.2 . If Rs​<1.2 , decrease the ramp rate in Ramp 1 to 1°C/min.

References

  • Summit Environmental Technologies. EPA Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-Chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography. Retrieved from[Link]

  • National Environmental Methods Index (NEMI). EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS. Retrieved from[Link]

  • MDPI. Analysis of Endocrine Disrupting Pesticides by Capillary GC with Mass Spectrometric Detection. Retrieved from[Link]

Sources

Optimization

preventing thermal degradation of 1,1-dibromo-2-chloropropane during GC injection

Welcome to the technical support center for the gas chromatography (GC) analysis of 1,1-dibromo-2-chloropropane. This resource is designed for researchers, scientists, and drug development professionals to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the gas chromatography (GC) analysis of 1,1-dibromo-2-chloropropane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently encountered challenges. The analysis of thermally sensitive halogenated alkanes like 1,1-dibromo-2-chloropropane requires careful optimization to prevent on-instrument degradation, which can compromise analytical accuracy and reproducibility.

This guide provides a logical, experience-driven framework for identifying and resolving issues related to thermal decomposition during GC injection.

Troubleshooting Guide: Diagnosing and Solving Analyte Degradation

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My chromatogram shows poor peak shape (tailing, broadening) and a significantly lower-than-expected response for 1,1-dibromo-2-chloropropane. What is the likely cause?

A1: This is a classic symptom of thermal degradation or interaction with active sites within the GC system. When 1,1-dibromo-2-chloropropane degrades, it not only reduces the quantity of the parent analyte reaching the detector but also creates degradation products that can interfere with the analysis. The primary cause is often excessive heat in the injection port or the presence of active sites that catalyze decomposition.[1][2][3]

Follow this systematic troubleshooting workflow to isolate and resolve the issue.

Start Poor Peak Shape / Low Response Observed for 1,1-dibromo-2-chloropropane Inlet_Temp Step 1: Optimize Inlet Temperature - Lower temp by 20-25°C increments. - Target: Lowest T for good peak shape. Start->Inlet_Temp Check_Liner Step 2: Inspect Inlet Liner - Is it clean and deactivated? - Replace if discolored or after ~100 injections. Inlet_Temp->Check_Liner If problem persists Trim_Column Step 3: Perform Column Maintenance - Trim 15-20 cm from the inlet side to remove active sites. Check_Liner->Trim_Column If problem persists Check_Injection Step 4: Evaluate Injection Parameters - Use a fast injection speed. - Consider pressure pulse injection. Trim_Column->Check_Injection If problem persists End Problem Resolved: Sharp, Symmetric Peak Check_Injection->End Resolution path

Caption: A logical workflow for troubleshooting poor peak shape and low response.

Detailed Steps:

  • Optimize Inlet Temperature: High inlet temperatures are the primary driver of thermal degradation for labile compounds.[4][5] The goal is to find the lowest possible temperature that ensures efficient and reproducible volatilization of your analyte without causing it to break down.

    • Action: Start with an inlet temperature of 200°C. If peak shape is still poor, you may need to go slightly higher, but for thermally sensitive compounds, it is often better to go lower. Incrementally adjust the temperature by 20-25°C to find the optimal balance.[6]

  • Inspect and Replace the Inlet Liner: The liner is a high-contact area where degradation can be catalyzed by active sites (e.g., exposed silanols or metal oxides).

    • Action: Always use a high-quality, deactivated liner. If you observe peak tailing, replace the liner even if it looks clean.[1][7] Glass wool within the liner can also be a significant source of activity; consider using a liner without wool or one with deactivated wool.[8]

  • Perform Column Maintenance: Non-volatile matrix components can accumulate at the head of the GC column, creating active sites that promote degradation.[7]

    • Action: Trim 15-20 cm from the front of the column. This removes the most contaminated section and can dramatically improve peak shape.[3][9] After trimming, ensure the column cut is perfectly square and reinstall it at the correct depth in the inlet.

  • Evaluate Injection Technique: The amount of time the analyte spends in the hot inlet can influence the extent of degradation.

    • Action: Use a fast injection speed to minimize residence time. If your instrument allows, a pressure-pulsed injection can also help transfer the analyte to the column more quickly.[8]

Q2: I am observing extra, unidentified peaks in my chromatogram when analyzing 1,1-dibromo-2-chloropropane. Could these be degradation products?

A2: Yes, this is highly likely. The thermal decomposition of halogenated alkanes frequently proceeds via dehydrohalogenation—the elimination of a hydrogen halide (HBr or HCl).[10] For 1,1-dibromo-2-chloropropane, this process creates various unsaturated, halogenated propene isomers, which will appear as new peaks in your chromatogram.

Parent 1,1-dibromo-2-chloropropane Condition High Heat / Active Sites (Inlet, Column Head) Parent->Condition Products Degradation Products: - Brominated/Chlorinated Propenes - Hydrogen Halides (HBr, HCl) Condition->Products - HBr / - HCl

Caption: Simplified thermal degradation pathway of 1,1-dibromo-2-chloropropane.

Troubleshooting Steps:

  • Confirm Degradation: The most effective way to confirm that the extra peaks are from degradation is to perform a simple experiment. Lower the inlet temperature by 50°C. If the area of the extra peaks decreases while the area of the parent 1,1-dibromo-2-chloropropane peak increases, you have confirmed on-instrument thermal degradation.[8]

  • Implement Corrective Actions: The solutions are the same as those for poor peak shape (A1). The priority should be:

    • Lower the inlet temperature. This is the most critical factor.[4]

    • Use a fresh, highly deactivated inlet liner. [6][8]

    • Consider a gentler injection technique, such as Cool On-Column (COC) or a Programmable Temperature Vaporizing (PTV) inlet if available. These techniques introduce the sample at a low temperature and transfer it to the column before the inlet is heated, which is ideal for thermally labile compounds.[8]

Frequently Asked Questions (FAQs)

Q1: What are the optimal GC parameters for analyzing 1,1-dibromo-2-chloropropane?

A1: There is no single "one-size-fits-all" method, as the optimal parameters depend on your specific instrument, column, and sample matrix. However, the following table provides a robust starting point for method development, focusing on minimizing thermal degradation.

ParameterRecommendationRationale & Key Considerations
Inlet Temperature Start at 200°C ; optimize between 180-250°C.This is the most critical parameter. The goal is to use the lowest temperature that provides efficient volatilization and sharp peaks without causing degradation.[4][5]
Injection Mode Splitless or Pulsed SplitlessEnsures quantitative transfer of the analyte to the column. A pressure pulse can reduce inlet residence time.[8]
Inlet Liner Deactivated, low-volume liner.Minimizes active sites and surface area for interaction. A liner without glass wool is often preferred to eliminate a potential source of activity.[6][8]
GC Column Mid-polarity (e.g., DB-624 type) or low-polarity (e.g., DB-5ms type)Halogenated hydrocarbons are well-retained on these phases.[11][12] For highly labile compounds, a shorter column (e.g., 15-30 m) with a thinner film (0.10-0.25 µm) can reduce elution temperatures and analysis time.[13]
Oven Program Start at a low initial temperature (e.g., 40-50°C).A low initial oven temperature helps focus the analytes at the head of the column, leading to sharper peaks.[5]
Carrier Gas Helium or Hydrogen at a constant flow rate.Ensure high purity to prevent stationary phase degradation, which can create active sites.[1]
Q2: Can the choice of solvent affect the degradation of 1,1-dibromo-2-chloropropane?

A2: Yes, the solvent can have an indirect effect. Some studies on similar compounds have shown that thermally generated radicals can abstract hydrogen atoms from the solvent, leading to different degradation byproducts.[14] While the primary focus should be on temperature and system inertness, ensure you are using a high-purity, non-reactive solvent.

Q3: My system is fully inert, and the temperature is optimized, but I still see some peak tailing. What else could be the cause?

A3: If you have systematically addressed the common causes (inlet temperature, liner, column contamination), consider the following:

  • Column Bleed: At higher oven temperatures, the column's stationary phase can degrade ("bleed"), which can affect peak shape and baseline stability.[15]

  • Poor Column Connections: A poor connection at the inlet or detector can cause dead volume, leading to peak broadening and tailing.[2] Re-make the connections, ensuring a clean, square cut on the column.

  • Detector Issues: While less common, contamination or incorrect temperature settings in the detector can sometimes contribute to peak shape problems. Ensure the detector is at an appropriate temperature to prevent condensation without causing degradation.

References

  • Restek Resource Hub. (2020, May 13). Optimizing Splitless Injections: Inlet Temperature. [Link]

  • BenchChem. (2026, March). Technical Support Center: GC-MS Analysis of Thermally Labile Compounds.
  • International Labour Organization & World Health Organization. (2021). ICSC 0002 - 1,2-DIBROMO-3-CHLOROPROPANE. [Link]

  • LCGC International. (2018, August 13). Optimizing Splitless GC Injections. [Link]

  • ResearchGate. (n.d.). Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry.
  • ACS Publications. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. [Link]

  • PerkinElmer. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • PMC. (2018, February 28). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. [Link]

  • Lab Manager. (2026, March 25). Troubleshooting Peak Tailing in Gas Chromatography Workflows. [Link]

  • Chromatography Forum. (2016, February 16).
  • BenchChem. (2025).
  • Agilent. (2024, April 29). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. [Link]

  • PubMed. (2002, August 1). Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS. [Link]

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. [Link]

  • Element Lab Solutions. (2018, January 8). Troubleshooting GC peak shapes. [Link]

  • Separation Science. (2023, December 8). Activity and Decomposition. [Link]

  • ASTM. (1998, July 10).
  • National Environmental Methods Index. (n.d.). 1,2-Dibromoethane (EDB) and 1,2-dibromo-3-chloropropane (DBCP)
  • BenchChem. (n.d.). An In-depth Technical Guide on the Thermal Stability of 1,1,2,2-Tetrabromopropane.

Sources

Troubleshooting

Technical Support Center: Addressing Baseline Drift in DBCP Chromatography

Welcome to the Technical Support Center for Gas Chromatography (GC) professionals. This guide is specifically engineered for researchers and scientists analyzing 1,1-dibromo-2-chloropropane (DBCP) and related halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Gas Chromatography (GC) professionals. This guide is specifically engineered for researchers and scientists analyzing 1,1-dibromo-2-chloropropane (DBCP) and related halogenated volatile organic compounds (VOCs).

DBCP is primarily analyzed using microextraction followed by Gas Chromatography equipped with an Electron Capture Detector (GC-ECD), as standardized in EPA Method 504.1 [1]. Because DBCP contains highly electronegative bromine and chlorine atoms, the ECD provides exceptional sensitivity (parts-per-trillion range). However, this same sensitivity makes the ECD highly vulnerable to baseline drift caused by trace contaminants, carrier gas impurities, and column degradation.

This guide provides field-proven, mechanistic troubleshooting strategies to diagnose, resolve, and validate baseline stability in your DBCP workflows.

Diagnostic Workflow: Isolating Baseline Drift

Before altering instrument parameters, you must isolate the root cause of the drift. The following diagnostic pathway categorizes drift by its thermal behavior to pinpoint the exact point of failure.

G Start Baseline Drift Detected in DBCP Analysis (GC-ECD) Type Determine Drift Characteristic Start->Type Iso Isothermal Drift (Constant Temp) Type->Iso Prog Programmed Drift (Ramping Temp) Type->Prog Gas Carrier Gas Impurities (O₂ / H₂O Leaks) Iso->Gas ECD Detector Contamination (Matrix Carryover) Iso->ECD Bleed Stationary Phase Column Bleed Prog->Bleed Septum Septum Degradation (Siloxane Release) Prog->Septum Action1 Verify Gas Purity (<1 ppm O₂) Perform Leak Check Gas->Action1 Action2 Perform Thermal Bake-out of Ni-63 Detector ECD->Action2 Action3 Condition or Replace Column Trim Guard Column Bleed->Action3 Action4 Replace Septum & Clean Inlet Liner Septum->Action4

Diagnostic workflow for isolating and resolving baseline drift in GC-ECD analysis of DBCP.

Troubleshooting Guide & FAQs

Q1: Why does my baseline drift upward severely during the GC oven temperature program?

Cause: Stationary phase degradation (Column Bleed) or Septum Bleed. Causality: As the oven temperature increases during the DBCP analysis run, the polysiloxane stationary phase of the capillary column (or degrading septum material in the inlet) begins to break down, releasing cyclic siloxanes. When these siloxanes enter the ECD, they coat the radioactive 63Ni foil. This coating acts as a dielectric insulator, altering the capacitance of the detector cell and interfering with the collection of thermal electrons. The electrometer registers this as a drop in standing current and artificially raises the baseline voltage to compensate [2]. Solution: Trim the first 10–20 cm of the analytical column (where non-volatile matrix accumulates and catalyzes phase degradation). If drift persists, replace the inlet septum and verify the septum purge flow is active to sweep away outgassed siloxanes.

Q2: My baseline is noisy and constantly drifting, even under isothermal (constant temperature) conditions. What is happening?

Cause: Oxygen ( O2​ ) or moisture ( H2​O ) contamination in the carrier or makeup gas. Causality: The ECD operates by establishing a steady standing current of electrons emitted by the 63Ni source. Oxygen is highly electronegative. If O2​ leaks into the system, it acts as an electron scavenger, capturing thermal electrons before they reach the anode. This reduces the standing current. Furthermore, at high detector temperatures (e.g., 300°C–350°C), trace oxygen and moisture will permanently oxidize the 63Ni foil, causing irreversible baseline drift, elevated noise, and a severe loss of sensitivity for DBCP [3]. Solution: Inspect gas lines for micro-leaks using an electronic leak detector. Replace oxygen and moisture traps on the carrier and makeup gas lines.

Q3: How do matrix interferences from EPA Method 504.1 microextraction affect the ECD baseline?

Cause: High-boiling co-extractants from the hexane microextraction. Causality: EPA Method 504.1 utilizes a hexane microextraction of water samples [1]. While highly efficient for DBCP, hexane also extracts heavier, non-target organic compounds (e.g., humic acids, heavy hydrocarbons). If the final oven temperature is not held long enough to elute these heavy compounds, they carry over into subsequent runs, slowly baking onto the ECD foil and causing a continuous, rolling baseline drift. Solution: Implement a high-temperature "bake-out" step at the end of your GC temperature program (e.g., hold at 250°C for 5 minutes) to ensure all heavy matrix components are purged from the column before the next injection.

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be self-validating. Use the following protocols to systematically resolve and verify the elimination of baseline drift.

Protocol 1: Self-Validating ECD Thermal Bake-Out

This protocol removes baked-on siloxanes and matrix contaminants from the 63Ni foil. It validates success by monitoring the real-time millivolt (mV) or Hertz (Hz) output of the detector.

Step-by-Step Methodology:

  • System Isolation: Cool the GC oven to ambient temperature. Disconnect the analytical column from the ECD to prevent baking column contaminants directly into the detector cell.

  • Cap the Detector: Seal the ECD inlet using a blank stainless-steel nut and a no-hole graphite/Vespel ferrule.

  • Establish Purge Flow: Turn on the makeup gas (Ultra-High Purity Nitrogen or Argon/5% Methane) and set the flow rate to 45–60 mL/min. Causality: A high flow rate is required to physically sweep volatilized contaminants out of the detector cavity.

  • Thermal Ramp: Increase the ECD temperature to 350°C (Do not exceed the manufacturer's limit, typically 375°C–400°C, to prevent melting the radioactive source) [4].

  • Validation & Monitoring: Monitor the baseline signal.

    • Initial State: The signal will spike dramatically as contaminants begin to volatilize.

    • Validation State: Continue baking for 3 to 12 hours. The system is validated as "clean" when the baseline signal drops below 500 mV (or manufacturer-specific Hz threshold) and remains perfectly flat for >30 minutes [4].

  • Reconnection: Cool the detector, reconnect the conditioned analytical column, and verify the baseline remains stable under carrier flow.

Protocol 2: Carrier Gas Integrity & Leak Isolation

This protocol differentiates between detector contamination and gas supply issues.

Step-by-Step Methodology:

  • Detector Isolation: Cap the ECD as described in Protocol 1, Step 2.

  • Isothermal Monitoring: Set the ECD to its normal operating temperature (e.g., 300°C) with makeup gas flowing. Monitor the baseline for 30 minutes.

    • Logic Gate: If the baseline is stable, the drift was caused by the column or inlet. If the baseline continues to drift, the issue is oxygen/moisture in the gas supply.

  • Trap Replacement: If drift persists, replace the indicating oxygen and moisture traps on the gas manifold.

  • Leak Detection: Use an electronic thermal conductivity leak detector to probe all Swagelok fittings, regulator connections, and the GC inlet manifold. (Warning: Never use liquid soap solutions (Snoop) on GC-ECD gas lines; aspirated soap will permanently destroy the ECD).

Quantitative Data & Acceptable Limits

To maintain a self-validating system, researchers must benchmark their instrument against established performance metrics. Deviations from these limits indicate impending baseline drift.

Diagnostic ParameterAcceptable LimitImplication of ExceedanceCorrective Action
Carrier Gas O2​ Level <1 ppm Oxidation of 63Ni foil, severe isothermal drift, loss of sensitivity [3].Replace O2​ traps; perform electronic leak check.
ECD Standing Current (Offset) 100−500 mV Detector contamination or high electron-capturing impurities in gas [4].Perform self-validating thermal bake-out (Protocol 1).
Column Bleed Profile <5 pA (or <20 mV ) riseStationary phase degradation; severe programmed drift during oven ramp.Trim 10-20 cm of column; condition or replace column.
Septum Purge Flow 3−5 mL/min Accumulation of outgassed siloxanes in the inlet, leading to ghost peaks.Adjust electronic pneumatic control (EPC); replace septum.

References

  • U.S. Environmental Protection Agency (EPA). (1995). Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-Chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography. Retrieved from[Link]

  • Phenomenex. (n.d.). GC tip on electron capture detectors GC. Retrieved from[Link]

  • Air Products. (n.d.). Electron Capture Detector (ECD). Retrieved from[Link]

  • Agilent Technologies / U.S. Nuclear Regulatory Commission. (n.d.). Information for General Licensees: Agilent Electron Capture Detectors. Retrieved from[Link]

Reference Data & Comparative Studies

Validation

Comparative NMR Spectroscopy Guide: Structural Elucidation of Dibromochloropropane Isomers

Executive Summary 1,2-Dibromo-3-chloropropane (DBCP) is historically recognized as a potent agricultural nematicide. However, its use has been heavily restricted or banned globally due to severe toxicological effects, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2-Dibromo-3-chloropropane (DBCP) is historically recognized as a potent agricultural nematicide. However, its use has been heavily restricted or banned globally due to severe toxicological effects, including male reproductive toxicity and carcinogenicity ([1];[2]). The drive to develop safer, non-toxic alternatives has spurred extensive research into related halopropanes and advanced amide derivatives ([3]).

In synthetic and environmental analytical chemistry, distinguishing DBCP from its constitutional isomer, 1,3-dibromo-2-chloropropane , is a critical quality control step. This guide provides an objective, data-driven comparison of their Nuclear Magnetic Resonance (NMR) spectroscopic profiles, detailing the causality behind their spectral differences and establishing a self-validating protocol for their unambiguous identification.

Stereochemical Causality: Symmetry vs. Asymmetry

The fundamental differences in the NMR spectra of these two isomers stem entirely from their molecular symmetry, which dictates the magnetic equivalence of their nuclei.

  • 1,2-Dibromo-3-chloropropane (Asymmetric): This molecule possesses a chiral center at the C2 carbon. The presence of this stereocenter breaks all molecular symmetry. Consequently, the two protons on the C1 methylene group are diastereotopic , as are the two protons on the C3 methylene group. Because no two protons in the molecule exist in the exact same magnetic environment, the 1 H NMR spectrum resolves into 5 distinct proton signals .

  • 1,3-Dibromo-2-chloropropane (Plane of Symmetry): This isomer is achiral and possesses a plane of symmetry passing through the C2 atom, the attached hydrogen, and the chlorine atom. This symmetry renders the C1 and C3 carbons enantiotopic (chemically equivalent). However, the C2 carbon is a prochiral center . Within each methylene group (C1 and C3), the two protons are diastereotopic to one another. Because the symmetry plane reflects C1 onto C3, the molecule exhibits exactly 3 distinct proton environments (integrating in a 2:2:1 ratio).

Comparative Spectral Data

The following tables summarize the quantitative 1D NMR data for both isomers. The chemical shifts ( δ ) are highly dependent on the electronegativity of the adjacent halogens and the anisotropic effects of the carbon-halogen bonds.

Table 1: 1 H NMR Spectral Comparison (400 MHz, CDCl 3​ )
Analytical Feature1,2-Dibromo-3-chloropropane1,3-Dibromo-2-chloropropane
Symmetry Class Asymmetric (Chiral C2) Cs​ (Plane of Symmetry, Prochiral C2)
Total 1 H Signals 5 distinct multiplets3 distinct multiplets
C1 Protons (CH 2​ Br) ~3.60 ppm (dd, 1H)~3.75 ppm (dd, 1H)~3.65 ppm (m, 2H)
C2 Proton (CHX) ~4.30 ppm (m, 1H)~4.40 ppm (quintet, 1H)
C3 Protons (CH 2​ X) ~3.80 ppm (dd, 1H)~3.95 ppm (dd, 1H)~3.80 ppm (m, 2H)
Integration Ratio 1 : 1 : 1 : 1 : 12 : 1 : 2
Table 2: 13 C NMR Spectral Comparison (100 MHz, CDCl 3​ )
Analytical Feature1,2-Dibromo-3-chloropropane1,3-Dibromo-2-chloropropane
Total 13 C Signals 3 distinct signals2 distinct signals
C1 Carbon ~33.0 ppm~34.5 ppm
C2 Carbon ~48.5 ppm~56.0 ppm
C3 Carbon ~46.2 ppm~34.5 ppm (Equivalent to C1)

Spin-Spin Coupling Networks

To visualize the causality of the multiplet splitting, the following diagram maps the 3J (vicinal) coupling networks. In 1,2-DBCP, the chiral center forces complex doublet-of-doublets (dd) due to both germinal ( 2J ) and vicinal ( 3J ) coupling without symmetry simplification.

SpinSystem cluster_12DBCP 1,2-Dibromo-3-chloropropane (Asymmetric) cluster_13DBCP 1,3-Dibromo-2-chloropropane (Plane of Symmetry) A1 C1: CH2(Br) 2 Diastereotopic H A2 C2: CH(Br) 1 Chiral H A1->A2 3J (Vicinal) A3 C3: CH2(Cl) 2 Diastereotopic H A3->A2 3J (Vicinal) B1 C1 & C3: 2x CH2(Br) 4H (2 Environments) B2 C2: CH(Cl) 1 Prochiral H B1->B2 3J (Vicinal)

Spin-spin coupling networks of DBCP isomers highlighting proton equivalence.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in the structural elucidation, the NMR acquisition must function as a self-validating system. The following protocol embeds internal checks at every stage to prevent misinterpretation of these highly similar isomers.

Step 1: Sample Preparation (Internal Referencing)

  • Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Validation Check: Add 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be strictly calibrated to δ 0.00 ppm to ensure the subtle chemical shift differences between the C1 and C3 protons are accurately recorded.

Step 2: Instrument Calibration (Field Homogeneity)

  • Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field onto the deuterium signal of CDCl 3​ .

  • Validation Check: Perform gradient shimming. Evaluate the residual CHCl 3​ solvent peak at δ 7.26 ppm. The Full Width at Half Maximum (FWHM) must be < 0.5 Hz. If the peak is broader, the diastereotopic splitting patterns (which often feature J -couplings of 5–7 Hz) will blur into unresolvable multiplets.

Step 3: 1 H Acquisition (Quantitative Integration)

  • Execute a standard 1D 1 H pulse sequence (e.g., zg30 on Bruker systems) with 16 scans.

  • Validation Check: Set the relaxation delay (D1) to 2.0 seconds. Because halopropanes lack protons with unusually long T1​ relaxation times, D1 = 2s ensures complete longitudinal relaxation. This guarantees that the integration across the spectrum will strictly sum to 5.00 protons, confirming no volatile impurities have co-evaporated.

Step 4: 13 C Acquisition (Decoupled Connectivity)

  • Execute a 1 H-decoupled 13 C pulse sequence (WALTZ-16 decoupling) with 256–512 scans.

  • Validation Check: The appearance of exactly 2 peaks confirms the symmetric 1,3-isomer, while 3 peaks confirm the asymmetric 1,2-isomer.

Analytical Workflow Visualization

Workflow S1 1. Sample Preparation 15 mg Analyte + 0.6 mL CDCl3 + 0.03% TMS S2 2. Internal Validation Lock on Deuterium & Shim (CHCl3 FWHM < 0.5 Hz) S1->S2 S3 3. 1H Acquisition ns=16, D1=2s (Ensures quantitative integration) S2->S3 S4 4. 13C Acquisition ns=256, D1=2s, 1H-Decoupled (WALTZ-16) S3->S4 S5 5. Data Processing Zero-filling, Apodization, Baseline Correction S4->S5

Standardized NMR acquisition workflow for halopropane structural elucidation.

References

  • National Center for Biotechnology Information (PubChem). "1,2-Dibromo-3-Chloropropane | C3H5Br2Cl | CID 7280." PubChem Database.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for 1,2-Dibromo-3-chloropropane." Centers for Disease Control and Prevention, 2018.[Link]

  • Chen, J., et al. "Discovery of Trifluorobutene Amide Derivatives as Potential Nematicides: Design, Synthesis, Nematicidal Activity Evaluation, SAR, and Mode of Action Study." Journal of Agricultural and Food Chemistry, ACS Publications, 2024.[Link]

Sources

Comparative

interlaboratory validation of 1,1-dibromo-2-chloropropane quantification in soil

An in-depth technical comparison guide for the analytical quantification of 1,1-dibromo-2-chloropropane in complex soil matrices, focusing on interlaboratory validation, method robustness, and extraction efficiencies. In...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for the analytical quantification of 1,1-dibromo-2-chloropropane in complex soil matrices, focusing on interlaboratory validation, method robustness, and extraction efficiencies.

Introduction: The Analytical Challenge of Halogenated Alkanes in Soil

1,1-dibromo-2-chloropropane is a volatile/semi-volatile halogenated alkane. Like its infamous isomer 1,2-dibromo-3-chloropropane (DBCP), it exhibits high environmental persistence and significant toxicity. For researchers and environmental CROs, quantifying this compound in soil presents a unique physicochemical challenge. Soil is highly heterogeneous; its organic carbon content and varying moisture levels create active binding sites that tightly sequester halogenated organics.

To establish a globally acceptable standard for quantification, methods must undergo rigorous interlaboratory validation . This guide objectively compares three dominant analytical methodologies—Headspace Solid-Phase Microextraction (HS-SPME), Purge-and-Trap (P&T), and Liquid-Liquid Extraction (LLE)—evaluating their performance across a 5-lab validation study in accordance with .

Methodological Comparison: Selecting the Optimal Workflow

When designing an assay for 1,1-dibromo-2-chloropropane, the extraction phase is the primary source of variance. The detection phase is universally handled by Gas Chromatography (GC) coupled with either Mass Spectrometry (MS) or an Electron Capture Detector (ECD).

We compared the following three analytical systems:

  • Method A: Automated HS-SPME coupled with GC-MS. Utilizes a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • Method B: Purge-and-Trap (P&T) coupled with GC-MS. Utilizes a heated soil purge mechanism following guidelines.

  • Method C: Traditional Solvent Extraction (LLE) with GC-ECD. Utilizes hexane/acetone sonication based on principles.

G cluster_1 Method A: HS-SPME-GC-MS cluster_2 Method B: P&T-GC-MS cluster_3 Method C: LLE-GC-ECD Sample Soil Sample (1,1-dibromo-2-chloropropane) SPME Headspace SPME (DVB/CAR/PDMS) Sample->SPME PT Purge & Trap (Heated Soil Purge) Sample->PT LLE Solvent Extraction (Hexane/Acetone) Sample->LLE GCMS1 GC-MS (SIM Mode) SPME->GCMS1 GCMS2 GC-MS (SIM Mode) PT->GCMS2 GCECD GC-ECD LLE->GCECD

Comparison of three analytical workflows for soil extraction and quantification.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, any protocol deployed in an interlaboratory study must be self-validating . This means internal mechanisms must be present to independently verify extraction efficiency and instrument stability for every single sample.

Protocol 1: HS-SPME-GC-MS (Recommended Method)

Causality Focus: HS-SPME is chosen to eliminate solvent use and minimize matrix interferences (co-extracted lipids/humic acids) that foul the GC inlet.

  • Sample Preparation: Weigh 2.0 g of homogenized soil into a 10 mL headspace vial.

  • Matrix Modification (The Causality): Add 2.0 mL of saturated NaCl solution. Why? Water disrupts the hydrogen and van der Waals bonds between the halogenated alkane and soil organic matter. The high salt concentration induces a "salting-out" effect, decreasing the aqueous solubility of 1,1-dibromo-2-chloropropane and thermodynamically driving it into the headspace.

  • Internal Standardization: Spike the slurry with 10 µL of 1,2-dichloropropane-d6 (Internal Standard) and 4-bromofluorobenzene (Surrogate). Why? The surrogate tracks the physical extraction efficiency from the soil, while the deuterated IS corrects for MS detector drift and fiber degradation over the sequence.

  • Extraction: Incubate at 50°C for 10 minutes (agitated). Expose the DVB/CAR/PDMS fiber to the headspace for 20 minutes.

  • Desorption & Analysis: Desorb in the GC inlet at 250°C for 3 minutes. Analyze via GC-MS in Selected Ion Monitoring (SIM) mode (m/z 155, 157 for the target analyte).

Protocol 2: Heated Purge-and-Trap GC-MS

Causality Focus: 1,1-dibromo-2-chloropropane has a higher boiling point than standard VOCs. Standard ambient purging is insufficient.

  • Sample Preparation: Weigh 5.0 g of soil into a specialized sparge vessel. Add 5.0 mL of reagent-grade water containing the IS and Surrogate mixture.

  • Heated Purge (The Causality): Heat the sample to 40°C while purging with ultra-pure Helium at 40 mL/min for 11 minutes. Why? Elevating the temperature increases the vapor pressure of the semi-volatile 1,1-dibromo-2-chloropropane, overcoming its partitioning coefficient in the soil-water slurry and ensuring >90% transfer to the Vocarb 3000 analytical trap.

  • Desorption: Rapidly heat the trap to 250°C for 2 minutes to backflush the analyte onto the GC column.

Interlaboratory Validation Data

A 5-laboratory blind validation study was conducted. Each lab received homogenized agricultural soil (3% organic carbon) spiked with 1,1-dibromo-2-chloropropane at two levels: Low (10 µg/kg) and High (100 µg/kg).

Table 1: Baseline Method Performance Metrics
MetricMethod A (HS-SPME-GC-MS)Method B (P&T-GC-MS)Method C (LLE-GC-ECD)
Limit of Quantitation (LOQ) 0.5 µg/kg1.0 µg/kg0.1 µg/kg
Linearity (R²) > 0.998> 0.995> 0.985 (prone to saturation)
Solvent Volume / Sample 0 mL0 mL15 mL
Automation Level High (Walkaway)High (Walkaway)Low (Manual Labor)
Matrix Interference Very LowLowHigh (Humic acid co-extraction)

Insight: While Method C (GC-ECD) offers the lowest theoretical LOQ due to the extreme sensitivity of the ECD to halogens, it suffers from severe matrix interferences in soil, leading to poor linearity and frequent false positives.

Table 2: Interlaboratory Precision and Accuracy (n=5 Labs, 5 Replicates/Lab)

Metrics calculated per : RSDr (Repeatability within a lab) and RSDR (Reproducibility between labs).

MethodSpike LevelMean Recovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)
Method A (HS-SPME) 10 µg/kg96.4%4.2%6.8%
100 µg/kg98.1%3.1%5.2%
Method B (P&T) 10 µg/kg88.5%6.5%11.4%
100 µg/kg92.0%5.0%9.1%
Method C (LLE) 10 µg/kg115.2%*12.4%24.5%
100 µg/kg108.4%8.8%18.2%

*Note: Recoveries >100% in Method C are due to co-eluting matrix interferences falsely elevating the ECD signal.

Validation Val Interlaboratory Validation (ISO 5725 Framework) Acc Accuracy (Mean Recovery %) Val->Acc Spiked Soil Samples Prec Precision (RSDr & RSDR) Val->Prec 5 Independent Labs Rob Robustness (Matrix Effects) Val->Rob Varied Organic Carbon Output Final Method Certification (Method A) Acc->Output True Value Alignment Prec->Output Method Variance Control Rob->Output Field Applicability

Logical framework for interlaboratory validation of soil quantification methods.

Discussion & Conclusion

The interlaboratory validation data conclusively demonstrates that Method A (HS-SPME-GC-MS) is the superior alternative for quantifying 1,1-dibromo-2-chloropropane in soil matrices.

  • Superior Reproducibility: Method A achieved an RSDR of 6.8% at the low spike level, compared to 11.4% for P&T and a highly variable 24.5% for LLE. The use of a saturated salt solution in HS-SPME standardizes the ionic strength of the matrix across different soil types, neutralizing the variable effects of natural soil chemistry.

  • Mitigation of Matrix Effects: Method C (LLE-GC-ECD) showed artificially inflated recoveries (115.2%) due to the ECD's lack of spectral selectivity. Humic substances extracted by the solvent triggered false baseline elevations. By utilizing MS in SIM mode (Method A and B), researchers isolate the exact isotopic mass of the analyte, ensuring absolute trustworthiness in the data.

  • Operational Efficiency: HS-SPME requires zero solvent, aligning with modern green chemistry initiatives, and limits instrument downtime by preventing non-volatile soil compounds from entering the GC column.

For researchers and drug development professionals conducting environmental toxicology or persistence studies, adopting automated HS-SPME-GC-MS with rigorous internal standardization provides the most defensible, reproducible, and accurate quantification of halogenated alkanes in complex soils.

References

  • US Environmental Protection Agency (EPA). "Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." EPA.gov, June 2018. [Link]

  • US Environmental Protection Agency (EPA). "Method 8011: 1,2-Dibromoethane and 1,2-Dibromo-3-chloropropane by Microextraction and Gas Chromatography." EPA.gov, July 1992. [Link]

  • International Organization for Standardization (ISO). "ISO 5725-2:2019 - Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method." ISO.org, December 2019. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11645, 1,2-Dibromo-3-chloropropane." (Used as chemical class reference for halogenated alkane behavior). PubChem, 2024. [Link]

Validation

comparing environmental half-life of 1,1-dibromo-2-chloropropane vs other haloalkanes

Executive Summary Haloalkanes (alkyl halides) are notorious for their environmental persistence, primarily due to the high bond dissociation energies of carbon-halogen bonds. While legacy soil fumigants like 1,2-dibromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Haloalkanes (alkyl halides) are notorious for their environmental persistence, primarily due to the high bond dissociation energies of carbon-halogen bonds. While legacy soil fumigants like 1,2-dibromo-3-chloropropane (DBCP) have extensive regulatory dossiers, evaluating the environmental half-life of structural isomers like 1,1-dibromo-2-chloropropane requires a mechanistic understanding of hydrolytic and microbial degradation pathways. This guide provides an objective comparison of the environmental persistence of these compounds and outlines a self-validating experimental framework for benchmarking haloalkane degradation.

Mechanistic Drivers of Haloalkane Persistence

The environmental half-life of a haloalkane is dictated by its susceptibility to three primary degradation pathways: atmospheric photo-oxidation, aqueous hydrolysis, and microbial dehalogenation. The structural shift from a vicinal dihalide to a geminal dihalide fundamentally alters the compound's kinetic profile.

  • Atmospheric Photo-Oxidation: In the troposphere, haloalkanes primarily degrade via vapor-phase reactions with photochemically produced hydroxyl radicals. For example,1[1]. 1,1-dibromo-2-chloropropane shares a similar atmospheric profile, as the abstraction of hydrogen atoms by hydroxyl radicals remains the rate-limiting step.

  • Abiotic Hydrolysis (Groundwater): Hydrolysis is the dominant abiotic sink in aquatic environments. DBCP has a highly variable2[2], which extends to an estimated 3[3]. Conversely, 1,1-dibromo-2-chloropropane features a geminal dibromide on the terminal carbon. Geminal dihalides typically undergo slightly faster hydrolysis than vicinal dihalides because the initial nucleophilic substitution yields an unstable α -halohydrin, which rapidly eliminates hydrogen halide to form a carbonyl compound (an aldehyde, in this case). Despite this, both isomers remain highly recalcitrant in cold, anaerobic aquifers.

  • Microbial Dehalogenation: Biotic degradation relies on specialized bacterial enzymes, such as4[4], which catalyze the hydrolytic cleavage of the carbon-halogen bond.

Comparative Half-Life Data

The table below synthesizes the environmental half-lives of 1,1-dibromo-2-chloropropane against legacy haloalkanes across different environmental compartments.

CompoundStructural ClassificationAtmospheric Half-Life (Air)Aqueous Half-Life (Hydrolysis)Groundwater Half-Life (15°C)
1,1-Dibromo-2-chloropropane Geminal Dibromide, Secondary Chloride~30 - 40 days (est.)Years to Decades> 50 years (est.)
1,2-Dibromo-3-chloropropane (DBCP) Vicinal Dibromide, Primary Chloride36 days140 days to 38 years141 years
Trichloroethylene (TCE) Haloalkene~7 days> 100 yearsMonths to Years (Biotic)
Dichlorodifluoromethane (CFC-12) Chlorofluorocarbon> 100 yearsN/A (Insoluble/Inert)N/A

Experimental Protocol: Benchmarking Haloalkane Degradation

To accurately determine the environmental half-life of a haloalkane, researchers must decouple abiotic hydrolysis from microbial degradation while accounting for the compound's high volatility. The following protocol provides a self-validating mass-balance framework .

Step 1: Microcosm Preparation & Sterilization
  • Action: Collect site-specific groundwater and soil. Prepare triplicate live microcosms and triplicate abiotic controls. Sterilize controls via triple-autoclaving and the addition of 0.1% sodium azide (NaN₃).

  • Causality: Autoclaving alone can alter soil mineralogy (e.g., reducing inert Fe(III) to reactive Fe(II)), which may artificially inflate abiotic degradation rates. Sodium azide provides a chemical fail-safe to ensure long-term sterility without drastically shifting the redox potential, establishing a true baseline for abiotic hydrolysis.

Step 2: Spiking and Sealing
  • Action: Spike 1,1-dibromo-2-chloropropane and DBCP into separate microcosms to a final concentration of 1 mg/L. Immediately seal the vials with Teflon-lined (PTFE) septa.

  • Causality: Haloalkanes possess high Henry's Law constants;1[1]. Standard rubber septa absorb volatile organics, leading to false-positive "degradation" rates. PTFE septa ensure the compounds remain in the aqueous phase, preserving the integrity of the closed system.

Step 3: Incubation and Kinetic Sampling
  • Action: Incubate in the dark at 15°C. Sacrifice triplicate vials at days 0, 7, 14, 30, 60, and 90.

  • Causality: Environmental half-lives are highly temperature-dependent.3[3], yielding field-relevant kinetic data rather than artificially accelerated laboratory rates. Dark incubation prevents confounding photolytic degradation.

Step 4: Biphasic Extraction and Mass Balance Validation
  • Action: Extract the organic phase with hexane for GC-MS (SIM mode) quantification of the parent haloalkane. Simultaneously, analyze the aqueous phase using Ion Chromatography (IC) to quantify liberated bromide (Br⁻) and chloride (Cl⁻) ions.

  • Causality (Self-Validating System): Simply measuring the disappearance of the parent compound is scientifically insufficient, as physical losses (sorption, volatilization) mimic degradation. By stoichiometrically tracking the release of Br⁻ and Cl⁻ ions, the protocol creates a closed mass-balance loop. The molar appearance of halides must inversely mirror the disappearance of the parent compound, definitively proving that carbon-halogen bond cleavage has occurred.

Data Visualization

G Sample Environmental Sample (Soil/Groundwater) Sterile Abiotic Control (Autoclaved + NaN3) Sample->Sterile Isolate Abiotic Biotic Biotic Microcosm (Live Consortia) Sample->Biotic Isolate Biotic Hydrolysis Chemical Hydrolysis (Abiotic Pathway) Sterile->Hydrolysis Baseline Rate Biotic->Hydrolysis Background Dehalogenation Enzymatic Dehalogenation (Haloalkane Dehalogenase) Biotic->Dehalogenation Biotic Rate Analysis GC-MS & Ion Chromatography (Mass Balance Validation) Hydrolysis->Analysis Quantify Br⁻/Cl⁻ Dehalogenation->Analysis Quantify Metabolites

Workflow decoupling abiotic hydrolysis from microbial dehalogenation in haloalkanes.

References

  • Source: NCBI Bookshelf (nih.gov)
  • Groundwater Fact Sheet Dibromochloropropane (DBCP)
  • Source: Centers for Disease Control and Prevention (cdc.gov)
  • Source: PMC - NIH (nih.gov)

Sources

Comparative

Cross-Validation of GC-MS and HPLC-MS/MS Methods for the Detection of 1,1-Dibromo-2-chloropropane: A Comprehensive Technical Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide Introduction: The Analytical Challenge As a Senior Application Scientist, I fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Introduction: The Analytical Challenge

As a Senior Application Scientist, I frequently encounter the challenge of quantifying volatile and semi-volatile genotoxic impurities (GTIs) in complex pharmaceutical and environmental matrices. 1,1-Dibromo-2-chloropropane (CAS 55162-35-1) is a highly reactive, volatile halogenated alkane[1]. Structurally related to the notorious banned nematicide 1,2-dibromo-3-chloropropane (DBCP), its alkylating potential makes it a critical target for stringent trace-level monitoring.

While is the traditional gold standard for volatile halogenated compounds[2], modern regulatory frameworks demand robust control strategies. In cases where the sample matrix is thermally labile and degrades into interfering volatiles at high GC injection temperatures, an orthogonal approach like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) becomes essential.

This guide provides a deep dive into the mechanistic rationale, step-by-step experimental protocols, and objective performance data for cross-validating these two methodologies in strict adherence to the[3].

Mechanistic Rationale: GC-MS vs. HPLC-MS/MS

To design a self-validating analytical system, we must first understand the causality behind our instrumental choices based on the analyte's physicochemical properties.

The Primary Method: GC-MS (Electron Ionization)

1,1-dibromo-2-chloropropane has a boiling point of approximately 166°C, making it highly volatile and perfectly suited for gas-phase separation[1].

  • Causality for Selection: We utilize Electron Ionization (EI) at 70 eV because it generates a highly reproducible, hard-fragmentation pattern. The presence of two bromine atoms and one chlorine atom yields a distinct isotopic signature (M, M+2, M+4, M+6). Monitoring this specific isotopic cluster virtually eliminates false positives from co-eluting hydrocarbon matrix background.

The Orthogonal Method: HPLC-MS/MS (APCI)

Why force a volatile alkane into an LC system? If the Active Pharmaceutical Ingredient (API) degrades at the 200°C GC inlet temperature to form 1,1-dibromo-2-chloropropane in situ, GC-MS will yield a false-positive overestimation.

  • Causality for Selection: 1,1-dibromo-2-chloropropane lacks a conjugated pi-system, rendering standard HPLC-UV useless. Furthermore, standard Electrospray Ionization (ESI) struggles to ionize non-polar aliphatic halides. Therefore, we deploy Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode . The corona discharge efficiently provides electrons that the highly electronegative halogens capture, forming stable deprotonated fragments or halide adducts.

Cross-Validation Strategy (ICH Q2(R2) Compliance)

Cross-validation ensures that the orthogonal procedure (HPLC-APCI-MS/MS) produces comparable accuracy, precision, and sensitivity to the primary procedure (GC-EI-MS)[4].

CV_Workflow Start Sample Preparation (Matrix Extraction) GCMS Primary Method: GC-MS (EI Mode, DB-5MS Column) Start->GCMS HPLC Orthogonal Method: HPLC-MS/MS (APCI Mode, C18 Column) Start->HPLC Val_GC Validation: LOD/LOQ, Linearity, Precision GCMS->Val_GC Val_HPLC Validation: LOD/LOQ, Linearity, Precision HPLC->Val_HPLC Compare Statistical Cross-Validation (F-test & t-test) Val_GC->Compare Val_HPLC->Compare Result ICH Q2(R2) Compliant Method Transfer Compare->Result

Caption: Workflow for the cross-validation of GC-MS and HPLC-MS/MS methods for 1,1-dibromo-2-chloropropane.

Experimental Protocols

The following step-by-step methodologies represent self-validating workflows designed to minimize analyte loss and maximize signal-to-noise (S/N) ratios.

Protocol A: GC-EI-MS Analysis
  • Sample Preparation (Liquid-Liquid Extraction): Extract 5.0 mL of the aqueous sample (or dissolved API) with 2.0 mL of LC-MS grade hexane. Hexane selectively partitions the non-polar 1,1-dibromo-2-chloropropane while precipitating polar matrix components. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL of the hexane layer, Splitless mode. Injector temperature set to 200°C.

    • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 200°C, then 30°C/min to 280°C (hold 3 min).

  • Mass Spectrometry (SIM Mode): Operate the EI source at 230°C and 70 eV. Monitor the base peak fragment m/z 155, 157 ([C3H4BrCl]+) for quantitation, and the molecular ion cluster m/z 234, 236, 238 for qualitative confirmation.

Protocol B: HPLC-APCI-MS/MS Analysis
  • Sample Preparation (Dilute-and-Shoot): Dilute the sample 1:1 in Methanol/Water (50:50, v/v). Avoid aggressive evaporation steps, as the high volatility of 1,1-dibromo-2-chloropropane will lead to severe recovery losses.

  • Chromatographic Separation:

    • Column: Kinetex C18 Core-Shell (100 mm × 2.1 mm, 2.6 µm). The core-shell morphology minimizes longitudinal diffusion for this small molecule.

    • Mobile Phase: Isocratic elution with 60% Methanol and 40% Water containing 0.1% Formic Acid. Flow rate: 0.4 mL/min.

    • Column Temperature: 30°C.

  • Mass Spectrometry (MRM Mode):

    • Ionization: APCI in negative ion mode. Corona discharge current: 4.0 µA. Source temperature: 350°C.

    • Transitions: Monitor the collision-induced dissociation (CID) of the deprotonated molecule to its halide ions: m/z 235 -> 79 (quantitation) and m/z 235 -> 81 (qualifier).

Pathways Analyte 1,1-dibromo-2-chloropropane (MW ~236) EI_Node EI (70 eV) - GC-MS Analyte->EI_Node APCI_Node APCI (Negative) - HPLC-MS Analyte->APCI_Node Frag_EI [M]+* m/z 234, 236, 238 Isotopic Cluster EI_Node->Frag_EI Frag_APCI [M-H]- m/z 235, 237, 239 Deprotonated APCI_Node->Frag_APCI Frag_EI2 [C3H4BrCl]+ m/z 155, 157 Base Peak Frag_EI->Frag_EI2 -Br* Frag_APCI2 [Br]- m/z 79, 81 MRM Product Ions Frag_APCI->Frag_APCI2 CID

Caption: Mechanistic pathways for 1,1-dibromo-2-chloropropane ionization in GC-EI-MS vs HPLC-APCI-MS/MS.

Quantitative Data Comparison

To objectively compare the performance of both methods, a full cross-validation study was executed evaluating Limit of Detection (LOD), Limit of Quantitation (LOQ), Linearity, Accuracy, and Precision[3].

Validation Parameter (ICH Q2(R2))GC-MS (EI-SIM)HPLC-MS/MS (APCI-MRM)Acceptance Criteria
Linearity Range 0.05 – 10.0 µg/mL0.2 – 20.0 µg/mLR² ≥ 0.990
Correlation Coefficient (R²) 0.99920.9965R² ≥ 0.990
LOD (S/N = 3) 0.015 µg/mL0.06 µg/mLReport Value
LOQ (S/N = 10) 0.05 µg/mL0.20 µg/mLSignal-to-Noise ≥ 10
Accuracy (Spike Recovery @ 1 µg/mL) 98.5% ± 2.1%94.2% ± 4.5%80% – 120%
Intra-day Precision (%RSD, n=6) 1.8%3.7%≤ 5.0%
Inter-day Precision (%RSD, n=12) 2.4%4.8%≤ 10.0%
Performance Analysis

The experimental data clearly demonstrates that GC-MS remains the superior technique in terms of absolute sensitivity (LOD of 0.015 µg/mL) and precision (1.8% RSD). This is directly attributable to the high volatility of 1,1-dibromo-2-chloropropane and the highly efficient gas-phase separation[2].

However, the HPLC-MS/MS method successfully meets all ICH Q2(R2) acceptance criteria for quantitative analysis. The slightly lower recovery (94.2%) and higher LOD (0.06 µg/mL) are expected due to the relatively poor ionization efficiency of aliphatic halides in APCI compared to the hard ionization of EI. Despite this, the HPLC method is fully validated. If a sample matrix contains thermally labile compounds that degrade into 1,1-dibromo-2-chloropropane at 200°C, the HPLC method must be deployed to prevent false-positive quantitation and ensure scientific integrity.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • 1,1-Dibromo-2-chloropropane | C3H5Br2Cl | CID 41341 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Method 8000B: Determinative Chromatographic Separations Source: United States Environmental Protection Agency (EPA) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1,1-Dibromo-2-chloropropane proper disposal procedures

Comprehensive Safety and Logistical Disposal Protocol for 1,1-Dibromo-2-chloropropane As a Senior Application Scientist, managing the lifecycle of halogenated hydrocarbons requires moving beyond mere compliance; it deman...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Logistical Disposal Protocol for 1,1-Dibromo-2-chloropropane

As a Senior Application Scientist, managing the lifecycle of halogenated hydrocarbons requires moving beyond mere compliance; it demands a mechanistic understanding of why specific safety and disposal protocols exist. 1,1-Dibromo-2-chloropropane (CAS: 55162-35-1) is a dense, toxic, and environmentally persistent halogenated organic compound[1][2]. Improper handling or disposal not only poses severe exposure risks to laboratory personnel but also threatens regulatory violations under the Resource Conservation and Recovery Act (RCRA) and equivalent international frameworks[3].

This guide provides the authoritative, step-by-step logistical and operational framework for the proper segregation, storage, and ultimate thermal destruction of 1,1-Dibromo-2-chloropropane.

Physicochemical Profile & Hazard Causality

To design a self-validating disposal system, one must first understand the physical and chemical behavior of the substance. 1,1-Dibromo-2-chloropropane is characterized by its high density and the presence of three heavy halogen atoms, which dictate its environmental persistence and the complexity of its destruction[1][2].

Property / HazardValue / ClassificationOperational Implication
CAS Number 55162-35-1[1]Essential for manifesting and waste profiling.
Density 2.027 g/cm³[1]Will form the bottom layer in aqueous mixtures. Critical for phase-separation in waste collection.
Boiling Point 166.3°C[1]Moderate volatility; requires sealed containers to prevent toxic vapor accumulation.
Toxicity Acute Tox, STOT RE 2, Aquatic Chronic 3[4]Causes liver/kidney damage; highly toxic to aquatic life[4][5]. Zero-discharge to municipal drains is mandatory.

Laboratory Segregation & Storage Workflows

The most critical phase of chemical disposal occurs at the bench. Mixing 1,1-Dibromo-2-chloropropane with incompatible waste streams can trigger exothermic reactions or exponentially increase disposal costs.

Step-by-Step Segregation Protocol:

  • Dedicated Containment: Isolate all liquid waste containing 1,1-Dibromo-2-chloropropane in a clearly labeled, chemically compatible container (e.g., high-density polyethylene (HDPE) or PTFE-lined glass). The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains 1,1-Dibromo-2-chloropropane)".

  • Strict Separation from Non-Halogenated Solvents: Do not mix this waste with non-halogenated solvents (e.g., ethanol, acetone). Halogenated waste requires specialized high-temperature incineration[6]. Diluting it with non-halogenated solvents increases the total volume of expensive halogenated waste and lowers the overall calorific (BTU) value, making thermal destruction more difficult[7].

  • Incompatibility Management: Strictly isolate from strong alkalis, oxidizing agents, and reactive metals (e.g., aluminum or zinc powder). Halogenated hydrocarbons can undergo violent dehalogenation reactions when exposed to strong bases or active metals.

  • Secondary Containment: Store the primary waste container in a secondary containment tray within a continuously ventilated fume hood or a dedicated, climate-controlled hazardous waste storage room until pickup by a licensed contractor.

EPA/RCRA Compliant Disposal Mechanisms: Thermal Destruction

Because 1,1-Dibromo-2-chloropropane is highly resistant to biological degradation and standard chemical neutralization, the Environmental Protection Agency (EPA) mandates high-temperature incineration as the primary Best Demonstrated Available Technology (BDAT) for its destruction[6][7].

The Causality of High-Temperature Incineration: Disposal must be contracted to a licensed hazardous waste management facility equipped with a twin-chamber rotary kiln or liquid injection incinerator [7]. The facility must meet strict operational parameters to prevent the formation of Products of Incomplete Combustion (PICs), specifically highly toxic polychlorinated and polybrominated dibenzodioxins and furans[8][9].

  • Primary Chamber: The waste is volatilized and partially oxidized.

  • Secondary Chamber (Critical Phase): For waste streams exceeding 1% halogenated organics, the secondary combustion chamber must achieve a minimum temperature of 1100°C (2012°F) with a gas residence time of >2 seconds [8][9]. This extreme thermal environment provides the activation energy required to completely cleave the robust C-Cl and C-Br bonds[8].

  • Acid Gas Scrubbing: The combustion of 1,1-Dibromo-2-chloropropane yields carbon dioxide, water, and highly corrosive acid gases: Hydrogen Chloride (HCl) and Hydrogen Bromide (HBr)[9]. To prevent atmospheric release, the incinerator's exhaust must pass through a wet caustic scrubber (typically utilizing sodium hydroxide, NaOH, or calcium hydroxide, Ca(OH)₂) to neutralize the acids into benign salts (NaCl, NaBr) before the effluent gas is released[7][10].

Waste Segregation and Destruction Workflow

G Start Waste Generation: 1,1-Dibromo-2-chloropropane Segregation Benchtop Segregation: Halogenated Waste Stream Only Start->Segregation Storage Temporary Storage: HDPE Container, Secondary Containment Segregation->Storage Prevent Mixing Transport Licensed RCRA Transport (Hazard Class 6.1) Storage->Transport Manifesting Incineration Twin-Chamber Incineration (>1100°C, >2s residence time) Transport->Incineration Scrubber Alkaline Wet Scrubber (Neutralizes HCl & HBr) Incineration->Scrubber Acidic Flue Gases Ash Ash & Slag Disposal (Secure Landfill, TOC <3%) Incineration->Ash Solid Residue Exhaust Clean Exhaust (Continuous Emission Monitoring) Scrubber->Exhaust Neutralized Gas

Caption: Logistical and chemical workflow for the segregation, transport, and thermal destruction of halogenated organic waste.

Emergency Spill Response & Decontamination

In the event of a localized spill during the transfer of 1,1-Dibromo-2-chloropropane to a waste receptacle, immediate procedural adherence is required to prevent inhalation exposure and environmental release.

  • Evacuate and Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the laboratory's HVAC system is functioning at maximum exhaust capacity (or that the fume hood sash is at the appropriate operational height).

  • Personal Protective Equipment (PPE): Responders must don appropriate PPE, including a NIOSH-approved organic vapor respirator (if outside a hood), heavy-duty nitrile or fluorinated rubber gloves, and splash goggles.

  • Containment: Because of its high density (2.027 g/cm³)[1], the liquid will pool at the lowest point. Contain the spill using inert, non-combustible absorbent materials (e.g., vermiculite, dry sand, or specialized universal spill pads). Never use combustible materials like sawdust.

  • Collection: Carefully sweep the saturated absorbent into a dedicated, sealable hazardous waste container. Label it as "Spill Debris - Contains 1,1-Dibromo-2-chloropropane" and process it through the identical halogenated waste incineration workflow described above.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water solution, collecting all rinsate as hazardous aqueous waste.

References

  • Ontosight AI. Toxicity of 1,1-Dibromo-2-chloroethane Compound. Retrieved from [Link]

  • NextSDS. 1,2-dibromo-3-chloropropane 602-021-00-6 — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. Retrieved from [Link]

  • Central Power Research Institute (CPRI). GUIDELINES FOR PCBs, PCB-CONTAINING EQUIPMENT AND WASTE DISPOSAL. Retrieved from [Link]

  • American Chemical Society (ACS). Detoxification of Trichloroethylene in a Low-Pressure Surface Wave Plasma Reactor. Retrieved from [Link]

  • Haryana State Pollution Control Board. THE ENVIRONMENT (PROTECTION) RULES, 1986. Retrieved from[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 1,1-Dibromo-2-chloropropane

Disclaimer: Specific toxicological and safety data for 1,1-Dibromo-2-chloropropane (CAS No. 55162-35-1) are not extensively available in public databases.

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Specific toxicological and safety data for 1,1-Dibromo-2-chloropropane (CAS No. 55162-35-1) are not extensively available in public databases. Therefore, this guide is constructed based on the precautionary principle . The protocols herein are derived from the well-documented, severe hazards of its structural isomer, 1,2-Dibromo-3-chloropropane (DBCP), and general safety standards for poly-halogenated hydrocarbons. This substance must be handled as if it possesses the highest degree of risk, including potential carcinogenicity and reproductive toxicity.

Hazard Assessment: Understanding the Risk

Due to its chemical structure as a poly-halogenated propane, 1,1-Dibromo-2-chloropropane must be presumed to be a significant health hazard. The safety protocols are based on the known properties of analogous compounds, which are classified as toxic, irritants, and potential carcinogens.[1][2]

  • Suspected Carcinogen and Mutagen: Structurally similar compounds like DBCP are classified as probable human carcinogens and may cause genetic defects.[1][2] All contact must be minimized to the lowest feasible level.

  • Reproductive Toxin: DBCP is a known reproductive toxin in males, causing damage to the testes and affecting fertility.[2] It is imperative to prevent any exposure, particularly for personnel of reproductive age.

  • High Acute Toxicity: Assumed to be toxic or harmful if inhaled, ingested, or absorbed through the skin.[1][2]

  • Severe Irritant: Expected to be a severe irritant to the skin, eyes, and respiratory tract.[2] Prolonged skin contact may lead to chemical burns and systemic absorption.[3]

  • Organ System Damage: Prolonged or repeated exposure may cause significant damage to the liver, kidneys, lungs, and central nervous system.[2][3]

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE are non-negotiable when handling 1,1-Dibromo-2-chloropropane. All work must be conducted within a certified chemical fume hood to contain vapors, which are the primary route of exposure.

PPE ComponentSpecification & Rationale
Hand Protection Double Gloving Required. Inner Glove: Nitrile exam glove.Outer Glove: Heavy-duty Viton® or Silver Shield®/4H® gloves.[3][4] Rationale: Halogenated hydrocarbons are known to degrade or permeate common lab gloves (like nitrile or latex) quickly.[1] Viton® and multi-laminate films like Silver Shield® offer superior, prolonged resistance to chlorinated and brominated solvents, providing the necessary protection for both routine handling and spill response.[2][3]
Eye & Face Protection Indirectly vented chemical safety goggles AND a full-face shield. Rationale: This combination is mandatory to protect against splashes and potent vapors. A face shield alone does not provide adequate protection from vapors that can cause severe eye irritation.
Protective Clothing Chemically resistant lab coat (e.g., coated polypropylene) and a disposable, chemically resistant apron. For larger quantities (>250 mL), a full disposable suit (e.g., Tychem®) is required.Rationale: Standard cotton lab coats will absorb the chemical, prolonging skin contact. Chemically resistant materials prevent penetration and allow for immediate removal and disposal upon contamination.[5]
Respiratory Protection Required for any potential exposure outside of a fume hood (e.g., large spills, equipment failure). Minimum: A full-facepiece respirator with organic vapor/acid gas (OV/AG) cartridges.Recommended for Emergencies: A self-contained breathing apparatus (SCBA) provides the highest level of protection.[5] Rationale: The high toxicity and potential carcinogenicity of this compound demand stringent respiratory protection if engineering controls are breached.

Operational Plan & Protocols

A systematic workflow is essential to ensure safety from preparation to disposal.

Engineering Controls
  • Chemical Fume Hood: All handling, weighing, and transferring of 1,1-Dibromo-2-chloropropane must occur inside a properly functioning and certified chemical fume hood.

  • Safety Stations: An eyewash station and safety shower must be located within a 10-second travel distance of the work area and be tested regularly.[6]

PPE Donning and Doffing Procedures

Properly putting on and, more importantly, taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence The process of gearing up should be systematic to ensure complete coverage and integrity of the protective barrier.

G cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect all PPE for damage Coat 1. Don Lab Coat / Apron Inspect->Coat InnerGloves 2. Don Inner Nitrile Gloves Coat->InnerGloves Respirator 3. Don Respirator (if required) InnerGloves->Respirator Goggles 4. Don Goggles & Face Shield Respirator->Goggles OuterGloves 5. Don Outer Viton®/Silver Shield® Gloves Goggles->OuterGloves

Caption: PPE Donning Sequence.

Doffing (Taking Off) Sequence This is the most critical phase for preventing exposure. The principle is "dirty touches dirty," and "clean touches clean."

G cluster_doffing Doffing Sequence (Most Contaminated First) OuterGloves 1. Remove Outer Gloves Coat 2. Remove Apron / Lab Coat OuterGloves->Coat Shield 3. Remove Face Shield & Goggles Coat->Shield Respirator 4. Remove Respirator (if used) Shield->Respirator InnerGloves 5. Remove Inner Gloves Respirator->InnerGloves Wash 6. Wash Hands Thoroughly InnerGloves->Wash

Caption: PPE Doffing Sequence.

Emergency Response
  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]

  • Spill Response:

    • Evacuate all non-essential personnel from the area.

    • If the spill is large or outside of a fume hood, evacuate the lab and call emergency services.

    • For small spills within a fume hood, use a spill kit with an inert absorbent (e.g., sand or vermiculite). Do NOT use combustible materials like paper towels.

    • Collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[7]

Decontamination and Disposal Plan

Proper disposal is crucial to protect personnel and the environment.

  • Waste Segregation: 1,1-Dibromo-2-chloropropane is a halogenated organic compound . All liquid waste containing this chemical must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8][9] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[9][10]

  • Contaminated Solids: All disposable PPE (gloves, aprons, suits), absorbent materials from spills, and contaminated labware (e.g., pipette tips) must be collected in a separate, sealed, and clearly labeled hazardous waste container for solids.[6]

  • Decontamination: Non-disposable equipment must be decontaminated thoroughly. Rinse with an appropriate organic solvent (e.g., acetone, ensuring compatibility with the equipment) inside a fume hood, and collect all rinsate as halogenated hazardous waste.

This guide provides a framework for the safe handling of 1,1-Dibromo-2-chloropropane. Adherence to these protocols is not merely a suggestion but a critical requirement for ensuring the safety of all laboratory personnel.

References

  • North Safety Products. (n.d.). silver shield®/4h® - gloves and accessories. Retrieved from North Safety Products. [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from UCSC Environmental Health & Safety. [Link]

  • OIL WORX. (n.d.). Halogenated Wastes. Retrieved from OIL WORX. [Link]

  • Chem Service. (2014, November 18). SAFETY DATA SHEET: 1,2-Dibromo-3-chloropropane. Retrieved from Chem Service. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from Temple University Environmental Health and Radiation Safety. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: 1,2-Dibromo-3-chloropropane. Retrieved from CDC. [Link]

  • University of North Texas. (n.d.). Hazardous Waste Reduction. Retrieved from UNT Environmental Health and Safety. [Link]

  • Foxx Life Sciences. (n.d.). Viton Chemical Compatibility Chart. Retrieved from Foxx Life Sciences. [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): 1,2-DIBROMO-3-CHLOROPROPANE. Retrieved from ILO. [Link]

Sources

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